4-Methylpyridazine-3,6-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3,(H,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVYOWFNXMHVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206157 | |
| Record name | 4-Methylpyridazine-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5754-18-7 | |
| Record name | 1,2-Dihydro-4-methyl-3,6-pyridazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5754-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpyridazine-3,6-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydroxy-4-methylpyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dihydroxy-4-methylpyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylpyridazine-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyridazine-3,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methylpyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridazine-3,6-diol, also identified by its CAS Number 5754-18-7, is a heterocyclic organic compound belonging to the pyridazinone class. A key structural feature is its ability to exist in tautomeric forms: the diol form (this compound) and the more stable dione form, 4-methyl-1,2-dihydropyridazine-3,6-dione, also known as methylmaleic hydrazide.[1][2] This keto-enol tautomerism significantly influences its chemical reactivity and biological potential.[1] The pyridazinone scaffold is a recognized pharmacophore in drug discovery, with derivatives showing a wide array of biological activities.[3][4] Consequently, this compound serves as a crucial and versatile building block for the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 5754-18-7 | [2] |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione | [2] |
| Synonyms | 4-Methyl-3,6-pyridazinediol, Methylmaleic Hydrazide, 3,6-Dihydroxy-4-methylpyridazine | [2] |
| Appearance | White powder / Solid | |
| Melting Point | 284-288 °C | |
| Boiling Point (Est.) | 434.4 °C at 760 mmHg | |
| XLogP3-AA (Predicted) | -0.6 | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. Below is a summary of available spectral data.
| Spectroscopic Technique | Instrument / Details | Key Observations / Peaks | Reference(s) |
| ¹H NMR | Bruker AM-300 | Data available on PubChem | [2] |
| FTIR | Bruker Tensor 27 FT-IR; KBr Pellet & ATR-Neat techniques | Spectra available on PubChem | [2] |
| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Spectrum available on PubChem | [2] |
| Mass Spectrometry | GC-MS; NIST Library | Top m/z peak at 126 | [2] |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. Its preparation and subsequent chemical transformations are central to its utility.
Experimental Protocol 1: Synthesis of this compound
A common and direct pathway to synthesize this compound involves the reaction of citraconic anhydride (methylmaleic anhydride) with hydrazine.[1]
Methodology:
-
Citraconic anhydride is reacted with hydrazine sulfate in boiling water.[1]
-
The reaction proceeds under controlled conditions to facilitate the cyclization and formation of the pyridazinedione ring.
-
Upon completion, the reaction mixture is cooled, allowing the product to precipitate.
-
The resulting solid is isolated via filtration, washed, and dried. It is typically obtained as a white powder.
Experimental Protocol 2: Synthesis of 3,6-dichloro-4-methylpyridazine
A key reaction highlighting the utility of this compound is its conversion to 3,6-dichloro-4-methylpyridazine, a valuable intermediate for introducing further functional groups.[1]
Methodology:
-
Suspend this compound (e.g., 9.48 g, 75.2 mmol) in phosphorus oxychloride (POCl₃) (e.g., 70 mL, 750 mmol) under a nitrogen atmosphere.
-
Heat the mixture to a mild reflux for approximately 4 hours until a clear, golden-yellow solution forms.
-
After cooling the reaction mixture, remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring.
-
Adjust the pH to 6 by adding solid sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (e.g., 2 x 60 mL).
-
Combine the organic phases, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.
Biological Activity and Potential
While specific signaling pathway interactions for this compound are not extensively documented, the broader class of pyridazinone derivatives is a significant area of research in medicinal chemistry due to its wide range of biological activities.[3][4] This scaffold is known to interact with various biological targets.
General Activities of the Pyridazinone Core:
-
Anti-inflammatory: Certain pyridazinone derivatives act as potent inhibitors of phosphodiesterase-4 (PDE-4) or as selective COX-2 inhibitors.[5]
-
Cardiovascular: Some derivatives exhibit vasodilator activity, antihypertensive effects, and act as platelet aggregation inhibitors, often through mechanisms like PDE-3 or PDE-5 inhibition.[1][3]
-
Anticancer: Pyridazinone-containing compounds have been investigated as anticancer agents, with some derivatives showing inhibitory effects on tubulin polymerization.[1]
-
Antimicrobial & Antifungal: The pyridazinone nucleus is present in compounds synthesized to have antimicrobial and antifungal properties.[5]
-
Central Nervous System: The scaffold has been explored for developing agents targeting CNS disorders.[3]
-
Antihistamine: Some analogs have shown potential as histamine H3 receptor antagonists.[6]
The utility of this compound lies in its role as a precursor to a diverse library of such biologically active molecules.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. sarpublication.com [sarpublication.com]
- 6. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure of 4-Methylpyridazine-3,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-methylpyridazine-3,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, spectroscopic analysis, and the critical concept of tautomerism, presenting data in a clear and accessible format for scientific professionals.
Chemical Identity and Properties
This compound, also identified by its CAS number 5754-18-7, possesses the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol .[1][2] The compound's nomenclature is varied, with synonyms including 3,6-dihydroxy-4-methylpyridazine and 4-methyl-1,2-dihydropyridazine-3,6-dione, which alludes to its existence in different tautomeric forms.[1]
| Property | Value | Reference |
| CAS Number | 5754-18-7 | [1][2][3] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione | [1] |
| Melting Point | 284-288 °C |
Synthesis of this compound
The synthesis of this compound is analogous to the well-established synthesis of maleic hydrazide.[4] It involves the condensation reaction between citraconic anhydride (methylmaleic anhydride) and hydrazine hydrate.
Experimental Protocol: Synthesis from Citraconic Anhydride
Materials:
-
Citraconic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Dissolve citraconic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.
-
Allow the mixture to cool to room temperature, during which a precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain purified this compound.
Synthetic pathway of this compound.
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Note: While a ¹H NMR spectrum is available on PubChem, the specific peak assignments are not provided in the search results.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Description |
| Broad absorption | O-H and N-H stretching (indicative of the diol and dione tautomers) |
| Around 1650 | C=O stretching (carbonyl group in the dione tautomer) |
| Around 1600 | C=C and C=N stretching |
Note: A reference to an FTIR spectrum is available on PubChem, but detailed peak analysis is not present in the provided search results.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
| m/z | Interpretation |
| 126 | Molecular ion [M]⁺ |
| 96 | [M - N₂H₂]⁺ or [M - 2H - N₂]⁺ |
| 39 |
Note: GC-MS data is referenced on PubChem, with the top peak at m/z 126, confirming the molecular weight.[1]
Workflow for the structure elucidation of this compound.
Tautomerism: A Key Structural Feature
A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers in equilibrium. The two primary tautomeric forms are the diol and the dione forms. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH. The presence of both hydroxyl and carbonyl characteristic signals in spectroscopic analyses confirms this tautomerism.
Tautomeric forms of this compound.
Biological Significance and Applications
The pyridazinedione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including applications in cardiovascular diseases and as anticancer agents.[5] The pyridazin-3(2H)-one core is recognized for its ability to interact with multiple biological targets.[5] Furthermore, pyridazinedione derivatives have been utilized in chemical biology for the site-selective modification of cysteine residues in proteins.[6][7][8][9] This highlights the potential of this compound as a building block for the development of novel therapeutic agents and bioconjugation reagents.
Potential applications of the this compound scaffold.
References
- 1. This compound | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dihydroxy-4-methylpyridazine 97 5754-18-7 [sigmaaldrich.com]
- 3. synocule.in [synocule.in]
- 4. researchgate.net [researchgate.net]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: 4-Methylpyridazine-3,6-diol (CAS 5754-18-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridazine-3,6-diol, registered under CAS number 5754-18-7, is a heterocyclic organic compound belonging to the pyridazine family. Its structure, featuring a diol-substituted methyl-pyridazine core, makes it a valuable building block in medicinal chemistry and materials science.[1] This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in drug discovery. The pyridazine and pyridazinone core structures are of significant interest due to their wide range of reported biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]
Chemical and Physical Properties
This compound is typically a white to light yellow crystalline powder.[1][2] It exists in tautomeric forms, primarily the diketo form (4-methyl-1,2-dihydropyridazine-3,6-dione) and the diol form (this compound).
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 5754-18-7 | [5] |
| Molecular Formula | C₅H₆N₂O₂ | [5] |
| Molecular Weight | 126.11 g/mol | [5] |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione | [5] |
| Synonyms | 3,6-Dihydroxy-4-methylpyridazine, Citraconic hydrazide, 4-Methyl-1,2-dihydropyridazine-3,6-dione, 4-Methylmaleic hydrazide | [5] |
| Appearance | White to light yellow powder/crystal | [1][2] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 284-288 °C | [1] |
| Boiling Point | 434.4 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.226 g/cm³ (Predicted) | [5] |
| pKa | 9.34 ± 0.40 (Predicted) | [5] |
| XlogP | -0.6 | [5][6] |
Spectral Data
A summary of available spectral data is provided below. This data is crucial for the structural confirmation and purity assessment of the compound.
| Data Type | Details | Reference(s) |
| ¹H NMR | Spectra available on PubChem, recorded on a Bruker AM-300. | [5] |
| GC-MS | Mass spectrum available in the NIST Mass Spectrometry Data Center. Top m/z peaks at 126, 96, and 39. | [5] |
| FTIR | KBr pellet spectrum available from Wiley's SpectraBase, recorded on a Bruker Tensor 27 FT-IR. | [5] |
| ATR-IR | Neat spectrum available from Wiley's SpectraBase, recorded on a Bruker Tensor 27 FT-IR. | [5] |
| Raman | FT-Raman spectrum available from Wiley's SpectraBase, recorded on a Bruker MultiRAM spectrometer. | [5] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The primary synthetic route to this compound involves the condensation of a hydrazine derivative with citraconic anhydride.[1]
Detailed Synthesis Protocol
This protocol is based on a general procedure described in the literature.[1]
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of an ice-bath-cooled hydrazine solution (e.g., 4 M aqueous solution) and ethanol.
-
Addition of Anhydride: Slowly add citraconic anhydride dropwise to the cooled hydrazine mixture. The mixture will likely appear as a light-yellow heterogeneous state.
-
Reflux: Heat the reaction mixture under mild reflux conditions for approximately 24 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation and Filtration: Dilute the remaining mixture with water to induce the precipitation of the product. Collect the white precipitate by filtration.
-
Washing and Drying: Wash the collected precipitate with water. Dry the product under vacuum at room temperature, for instance, over a desiccant like phosphorus pentoxide.
-
Characterization: The final product, a white powder, can be characterized using standard analytical techniques such as NMR, IR, and melting point determination to confirm its identity and purity.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly accessible literature, the pyridazinone scaffold is a well-established pharmacophore with a broad range of biological activities.[4][7] Derivatives of this core structure have been investigated for their potential to modulate key signaling pathways involved in inflammation, cancer, and microbial infections.[3][8][9]
Potential Signaling Pathways for Pyridazinone Derivatives
Pyridazinone-based compounds have been shown to target multiple enzymes and pathways critical in disease progression.[2][3]
-
Anti-inflammatory Activity: Pyridazinone derivatives have been reported to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] They can also suppress the lipopolysaccharide (LPS)-induced activation of the nuclear factor κB (NF-κB) transcriptional pathway.[3]
-
Anticancer Activity: The pyridazinone scaffold is integral to inhibitors of various protein kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).[8][9] By inhibiting these kinases, these compounds can suppress tumor growth.
-
Antimicrobial Activity: Certain pyridazinone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[9][10]
Applications in Research and Drug Development
This compound serves as a versatile starting material for the synthesis of more complex molecules.[1][11] Its di-functional nature allows for various chemical modifications, making it an attractive scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, it is a key precursor for the synthesis of 3,6-dichloro-4-methylpyridazine, a common intermediate for further functionalization.[11]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]
GHS Hazard Information
| Code | Hazard Statement | Reference(s) |
| H302 | Harmful if swallowed | [5] |
| H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5] |
Handling Recommendations: Standard laboratory safety precautions should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 5754-18-7) is a foundational chemical for the synthesis of a wide array of more complex heterocyclic compounds. While direct biological data on this specific molecule is sparse, its core pyridazinone structure is a proven pharmacophore. The information presented in this guide highlights its key physicochemical properties, a reliable synthesis protocol, and its potential as a scaffold for developing novel therapeutics targeting a range of diseases. This makes it a compound of significant interest for researchers in synthetic chemistry, medicinal chemistry, and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. This compound | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 11. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 4-Methylpyridazine-3,6-diol and its Analogs: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylpyridazine-3,6-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and physicochemical properties, and explores the broad spectrum of biological activities exhibited by the larger class of pyridazinone derivatives.
Chemical Identity and Synonyms
This compound is a pyridazine derivative with the chemical formula C₅H₆N₂O₂. Due to tautomerism, this compound can exist in several forms, leading to a variety of names in chemical literature and commercial catalogs. The most common synonyms and identifiers are summarized in the table below.
| Identifier Type | Identifier |
| CAS Number | 5754-18-7 |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione |
| Synonyms | 3,6-Dihydroxy-4-methylpyridazine |
| 4-Methyl-3,6-pyridazinediol | |
| Citraconic hydrazide | |
| 4-Methylmaleic hydrazide | |
| 1,2-Dihydro-4-methyl-3,6-pyridazinedione |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table, providing essential data for experimental design and compound handling.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Melting Point | 284-288 °C | [2] |
| Appearance | White to off-white powder | [2] |
| XlogP | -0.6 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of citraconic anhydride with hydrazine.[2] This reaction provides a straightforward route to the pyridazinone core.
Experimental Protocol: Synthesis of this compound
Materials:
-
Citraconic anhydride
-
Hydrazine hydrate (80%)
-
Ethanol
-
Hydrochloric acid (30%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve citraconic anhydride (1.0 mol) in ethanol.
-
Slowly add hydrazine hydrate (1.3 mol) to the solution while stirring.
-
Add hydrochloric acid dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake with cold ethanol (3-4 times).
-
Dry the solid product under vacuum to yield this compound as a white to off-white powder.
This protocol is adapted from similar pyridazinone syntheses and may require optimization for specific laboratory conditions.
Biological Activities of Pyridazinone Derivatives
While specific biological data for this compound is limited in publicly available literature, the pyridazinone scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2][3][4][5][6][7][8][9] This section summarizes the key therapeutic areas where pyridazinone derivatives have shown promise.
Anticancer Activity
Pyridazinone derivatives have demonstrated significant potential as anticancer agents.[6][10][11][12] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.
Key Molecular Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 by pyridazinone analogs can disrupt angiogenesis, a critical process for tumor growth and metastasis.[7]
-
c-Met: This receptor tyrosine kinase is another important target in cancer therapy, and some pyridazinone derivatives have shown potent inhibitory activity against it.[13]
-
Tubulin: By interfering with tubulin polymerization, certain pyridazinone compounds can arrest the cell cycle and induce apoptosis in cancer cells.[14]
The diagram below illustrates a simplified signaling pathway that can be targeted by pyridazinone-based anticancer agents.
References
- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. benthamscience.com [benthamscience.com]
- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Methylpyridazine-3,6-diol: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 4-Methylpyridazine-3,6-diol (CAS: 5754-18-7), a heterocyclic building block crucial in synthetic and medicinal chemistry. The document details its physicochemical properties, provides explicit experimental protocols for its synthesis and key reactions, and illustrates its utility as a precursor for more complex, biologically active molecules. All quantitative data is summarized for clarity, and key processes are visualized using standardized diagrams.
Physicochemical Properties
This compound, also known by its tautomeric name 4-methyl-1,2-dihydropyridazine-3,6-dione, is a stable, solid compound.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 126.11 g/mol | [2] |
| Molecular Formula | C₅H₆N₂O₂ | [2][3][4] |
| CAS Number | 5754-18-7 | |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione | [2] |
| Synonyms | 3,6-Dihydroxy-4-methylpyridazine, Methylmaleic hydrazide | [1] |
| Appearance | White powder / solid | |
| Melting Point | 284-288 °C | |
| Flash Point | 216.5 °C | [4] |
| XLogP3-AA (Predicted) | -0.6 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Monoisotopic Mass | 126.042927438 Da | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion into a key synthetic intermediate are provided below.
Synthesis of this compound from Citraconic Anhydride
This protocol describes a common method for synthesizing the title compound from commercially available precursors.[1]
Materials:
-
Citraconic anhydride (methylmaleic anhydride)
-
Hydrazine sulfate
-
Deionized water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend citraconic anhydride and a molar equivalent of hydrazine sulfate in deionized water.
-
Reflux: Heat the mixture to boiling and maintain a steady reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the isolated white powder in an oven at a suitable temperature (e.g., 60-80 °C) to a constant weight. The resulting compound is this compound.
Synthesis of 3,6-dichloro-4-methylpyridazine
This compound serves as a critical starting material for halogenated pyridazines, which are versatile intermediates.[1] This protocol details its conversion to 3,6-dichloro-4-methylpyridazine.[5]
Materials:
-
This compound (referred to as 4-Methyl-1,2-dihydropyridazine-3,6-dione)
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Reaction flask with reflux condenser
-
Heating mantle and ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in phosphoryl chloride (10.0 eq) in a reaction flask under a nitrogen atmosphere.
-
Reflux: Heat the stirred suspension to a mild reflux. Maintain reflux for approximately 4 hours, during which the mixture should become a homogeneous golden-yellow solution.[5]
-
Removal of Excess Reagent: After cooling the mixture, remove the excess phosphoryl chloride by distillation under reduced pressure.[5]
-
Workup: Carefully and slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring to neutralize the remaining acidic components. Adjust the pH to 6 by adding solid sodium bicarbonate.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (using two portions).
-
Drying and Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.[5]
Role in Synthetic Chemistry & Drug Development
While direct biological applications of this compound are not extensively documented, its primary value lies in its role as a versatile precursor or scaffold. The pyridazine core is a feature of many biologically active compounds with applications as antimicrobial, anticancer, and anti-inflammatory agents.[6]
The conversion to 3,6-dichloro-4-methylpyridazine is a critical step, as the chloro-substituents can be readily displaced by various nucleophiles, enabling the synthesis of a diverse library of derivatives for drug discovery and material science.[7] This makes this compound a foundational building block for creating more complex molecules with potential therapeutic value.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway from a common starting material to a versatile dichlorinated intermediate, highlighting the central role of this compound.
Caption: Synthetic pathway of this compound and its subsequent chlorination.
Role as a Chemical Intermediate
This diagram illustrates the logical relationship of this compound as a foundational building block for developing diverse, biologically active compounds.
Caption: Role of this compound as a precursor in drug discovery.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. This compound | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [guidechem.com]
- 5. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
Physical and chemical properties of 4-Methylpyridazine-3,6-diol
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylpyridazine-3,6-diol, catering to researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and presents visual diagrams to illustrate molecular structures and reaction pathways.
Compound Identification
This compound is a heterocyclic organic compound. It is also commonly referred to by its tautomeric form, 4-Methyl-1,2-dihydropyridazine-3,6-dione.
| Identifier | Value |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione[1] |
| Synonyms | This compound, 3,6-Dihydroxy-4-methylpyridazine, 1,2-Dihydro-4-methyl-3,6-pyridazinedione, Citraconic hydrazide[1] |
| CAS Number | 5754-18-7[1][2] |
| EC Number | 227-276-7[1] |
| PubChem CID | 79826[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical syntheses.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| Appearance | White powder, solid | |
| Melting Point | 284-288 °C | |
| Boiling Point | 434.4 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 216.5 °C (Predicted) | [3] |
| SMILES | Cc1cc(O)nnc1O | |
| InChIKey | QAVYOWFNXMHVEL-UHFFFAOYSA-N | [2] |
Tautomerism
This compound exists in tautomeric equilibrium between the diol and dione forms. The dione form is generally more stable.
Caption: Tautomeric forms of this compound.
Spectral Data
Spectral analysis is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: Data available on PubChem, acquired on a Bruker AM-300 instrument.[1]
-
Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available, obtained using a Bruker Tensor 27 FT-IR spectrometer.[1]
-
Mass Spectrometry (MS): GC-MS data indicates a molecular weight of 126.[1][4]
Synthesis and Reactivity
Synthesis
A common laboratory synthesis of this compound involves the reaction of citraconic anhydride with hydrazine.
Caption: General synthesis workflow for this compound.
Reactivity
This compound is a versatile intermediate in organic synthesis. For instance, it can be converted to 3,6-dichloro-4-methylpyridazine, a useful building block in medicinal chemistry.
Experimental Protocol: Synthesis of 3,6-dichloro-4-methylpyridazine
This protocol details the conversion of 4-Methyl-1,2-dihydropyridazine-3,6-dione to 3,6-dichloro-4-methylpyridazine.[5]
-
Reaction Setup: Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) under a nitrogen atmosphere with stirring at room temperature.[5]
-
Heating: Heat the reaction mixture to a mild reflux and maintain for 4 hours until a homogenous golden-yellow solution is formed.[5]
-
Work-up:
-
Extraction and Purification:
-
Extract the aqueous mixture with ethyl acetate (2 x 60 mL).[5]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate.[5]
-
Concentrate the solution under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.[5]
-
The product can be further purified by recrystallization from light petroleum ether/ether.[5]
-
Caption: Reaction of this compound to form 3,6-dichloro-4-methylpyridazine.
Safety Information
Based on GHS classifications, this compound is associated with the following hazards:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[1]
Applications
This compound serves as a valuable building block in the synthesis of more complex molecules. Its derivatives are explored in various fields, including:
-
Pharmaceuticals: As a scaffold for the development of new therapeutic agents.[6]
-
Agrochemicals: In the synthesis of pesticides and herbicides.[6]
-
Materials Science: For the creation of advanced materials with specific properties.
The chelating properties of this methylpyridazinediol also make it useful for metal ion coordination in catalytic applications.
References
- 1. This compound | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 107228-51-3: Pyridazine, 3,6-dichloro-4-(1-methylethyl… [cymitquimica.com]
Tautomerism in 4-Methylpyridazine-3,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 4-methylpyridazine-3,6-diol. Drawing upon theoretical and experimental studies of its parent compound, maleic hydrazide, this document outlines the potential tautomeric forms, their relative stabilities, and the methodologies employed for their characterization. The information presented herein is intended to support research and development activities where the structural properties of this heterocyclic compound are of critical importance.
Introduction to Tautomerism
Tautomerism is a form of structural isomerism where compounds, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[1] This phenomenon is of particular significance in heterocyclic chemistry, as the predominant tautomeric form can significantly influence a molecule's physicochemical properties, reactivity, and biological activity. For this compound, a derivative of maleic hydrazide, understanding the tautomeric equilibrium is crucial for its application in medicinal chemistry and materials science.
Potential Tautomeric Forms of this compound
Based on the extensive studies of maleic hydrazide, this compound is expected to exist in a dynamic equilibrium between several tautomeric forms. The primary forms arise from keto-enol and amide-imidol tautomerization. The principal tautomers are hypothesized to be:
-
Diketone form: 4-methyl-1,2-dihydropyridazine-3,6-dione
-
Keto-enol form: 6-hydroxy-4-methyl-1H-pyridazin-3(2H)-one
-
Diol form: this compound
The equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH.
Tautomeric Equilibrium and Stability
Computational studies on the parent compound, maleic hydrazide, provide valuable insights into the relative stability of the different tautomers. Theoretical calculations, including Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been employed to determine the energetics of the tautomeric transformations in both the gas phase and in solution.[2][3][4][5]
In the gas phase, the monohydroxy-monoketo (keto-enol) tautomer is predicted to be the most stable form of maleic hydrazide.[2][5] However, the presence of a solvent can significantly alter the relative stabilities of the tautomers. Polar solvents tend to stabilize the diketo form, suggesting that in solution, a mixture of the keto-enol and diketo forms may be observed.[2][5]
Quantitative Data from Computational Studies on Maleic Hydrazide
The following tables summarize the relative energies of maleic hydrazide tautomers from computational studies, which can be considered indicative for this compound.
Table 1: Relative Stability of Maleic Hydrazide Tautomers in the Gas Phase
| Tautomer | Calculation Level | Relative Energy (kcal/mol) | Reference |
| Diketo | B3LYP/6-311++G(d,p) | 2.5 | [4] |
| Keto-enol | B3LYP/6-311++G(d,p) | 0.0 | [4] |
| Di-enol | B3LYP/6-311++G(d,p) | 10.2 | [4] |
| Diketo | MP2/cc-pvdz | 3.2 | [2] |
| Keto-enol | MP2/cc-pvdz | 0.0 | [2] |
| Di-enol | MP2/cc-pvdz | Not Reported | [2] |
Table 2: Solvent Effects on the Relative Stability of Maleic Hydrazide Tautomers (Keto-enol vs. Diketo)
| Solvent | Calculation Level | Relative Energy (kcal/mol) | Reference |
| Benzene | PCM/mp2 | 2.8 | [2] |
| Tetrahydrofuran | PCM/mp2 | 1.9 | [2] |
| Ethanol | PCM/mp2 | 1.5 | [2] |
| Methanol | PCM/mp2 | 1.4 | [2] |
| Dimethyl Sulfoxide | PCM/mp2 | 1.2 | [2] |
| Water | PCM/mp2 | 1.1 | [2] |
Note: Positive values indicate the diketo form is less stable than the keto-enol form.
Signaling Pathways and Logical Relationships
The tautomeric equilibrium of this compound can be represented as a network of interconnected species. The following diagram illustrates the potential prototropic shifts leading to the different tautomeric forms.
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the predominant tautomeric form in solution and study the equilibrium dynamics.
Methodology:
-
Sample Preparation: Dissolve a known quantity of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to assess solvent effects.
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra. The chemical shifts and coupling constants of the protons, particularly the N-H and O-H protons, will provide information about the tautomeric form. The absence or presence of signals for olefinic or methyl protons on the ring will help distinguish between the tautomers.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the carbonyl carbons (in the diketo and keto-enol forms) versus the enolic carbons (in the keto-enol and diol forms) are highly informative.
-
Variable Temperature NMR: Conduct NMR experiments at different temperatures to observe any changes in the equilibrium. This can provide thermodynamic parameters for the tautomerization process.
-
2D NMR Techniques: Employ techniques like HSQC and HMBC to confirm assignments and elucidate the connectivity within the molecule.
X-ray Crystallography
Objective: To determine the precise solid-state structure of this compound.
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using Mo Kα or Cu Kα radiation.[6]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will provide unambiguous information about bond lengths, bond angles, and the location of hydrogen atoms, thereby identifying the specific tautomer present in the solid state.[7]
Computational Chemistry
Objective: To model the tautomeric equilibrium and predict the relative stabilities and spectroscopic properties of the different tautomers.
Methodology:
-
Structure Optimization: Perform geometry optimizations of all possible tautomers of this compound using quantum chemical methods such as DFT (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-311++G(d,p)).[2][8]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).
-
Solvation Modeling: To account for solvent effects, employ implicit solvation models like the Polarizable Continuum Model (PCM).[2]
-
Transition State Search: Locate the transition state structures for the interconversion between tautomers to calculate the activation energies for the tautomerization process.[9]
-
Spectra Prediction: Predict NMR chemical shifts and IR vibrational frequencies for each tautomer to aid in the interpretation of experimental spectra.
Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive study of tautomerism in this compound.
Conclusion
The tautomerism of this compound is a complex phenomenon that dictates its chemical and biological properties. While direct experimental data for this specific compound is limited, extensive research on its parent, maleic hydrazide, provides a strong foundation for understanding its behavior. A multi-faceted approach combining advanced spectroscopic techniques, X-ray crystallography, and computational modeling is essential for a thorough characterization of its tautomeric forms. The methodologies and data presented in this guide offer a comprehensive framework for researchers and scientists working with this important heterocyclic compound.
References
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tautomeric equilibria of maleic hydrazide in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methylpyridazine-3,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylpyridazine-3,6-diol (CAS No. 5754-18-7), a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound was recorded in DMSO-d6.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.00 ppm | Singlet (s) | 3H | -CH₃ protons |
| 6.85 ppm | Singlet (s) | 1H | Olefinic C-H proton |
| 11.22 ppm | Broad Singlet (br s) | 2H | -OH protons |
¹³C NMR Data
| Predicted Chemical Shift (δ) | Carbon Assignment |
| ~15-25 ppm | -CH₃ |
| ~120-130 ppm | C5 |
| ~140-150 ppm | C4 |
| ~160-170 ppm | C3 & C6 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound has been recorded using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques.[2] While a detailed peak list is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:
| Wavenumber Range (cm⁻¹) | Functional Group Assignment |
| 3400-3200 cm⁻¹ | O-H stretching (broad) |
| 3100-3000 cm⁻¹ | C-H stretching (aromatic/olefinic) |
| 2950-2850 cm⁻¹ | C-H stretching (aliphatic) |
| 1650-1550 cm⁻¹ | C=O and C=C stretching |
| 1450-1350 cm⁻¹ | C-H bending |
| 1300-1200 cm⁻¹ | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry data for this compound has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The molecular ion peak is observed at an m/z of 126, which corresponds to the molecular weight of the compound (126.11 g/mol ).[2]
| m/z | Interpretation |
| 126 | Molecular Ion [M]⁺ |
A detailed fragmentation pattern is not publicly available, but logical fragmentation would involve the loss of small neutral molecules such as CO, N₂, and H₂O.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent, typically DMSO-d6 (approximately 0.5-0.7 mL), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer, such as a Bruker AM-300, is utilized for data acquisition.[2]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program is typically used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory is used.[2]
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is commonly used.
-
Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A standard GC-MS system is employed.
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: Typically set to 250 °C.
-
Column: A capillary column suitable for polar compounds (e.g., a DB-5ms or equivalent) is used.
-
Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analyte from any impurities. For example, starting at 50 °C, holding for 1 minute, then ramping up to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically scanned.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Navigating the Solubility Landscape of 4-Methylpyridazine-3,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Significance of Solubility in Drug Discovery and Development
The solubility of a chemical compound is a fundamental physicochemical property that profoundly influences its utility, particularly in the pharmaceutical sciences. It dictates the ease of handling in a laboratory setting, impacts reaction kinetics in chemical synthesis, and is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor aqueous solubility, for instance, can be a major impediment to the development of orally administered drugs. Consequently, a comprehensive solubility profile in a range of solvents, from polar to non-polar, is an indispensable dataset for researchers.
This guide focuses on 4-Methylpyridazine-3,6-diol, a molecule with potential applications stemming from its pyridazine core. The presence of both a methyl group and two hydroxyl groups suggests a nuanced solubility profile that is sensitive to the hydrogen-bonding capacity and polarity of the solvent.
Quantitative Solubility Data: A Data Gap
An exhaustive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common solvents. The absence of this information highlights a knowledge gap and underscores the necessity for empirical determination. To facilitate such investigations, this guide provides a standardized methodology and a template for data presentation.
Hypothetical Solubility Data Presentation
To illustrate how experimentally determined solubility data for this compound should be presented for clear comparison, the following table provides a hypothetical example. The values are for illustrative purposes only and are not based on experimental results.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | H₂O | 18.02 | 25 | Hypothetical Value | Hypothetical Value |
| Ethanol | C₂H₅OH | 46.07 | 25 | Hypothetical Value | Hypothetical Value |
| Methanol | CH₃OH | 32.04 | 25 | Hypothetical Value | Hypothetical Value |
| Acetone | C₃H₆O | 58.08 | 25 | Hypothetical Value | Hypothetical Value |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | Hypothetical Value | Hypothetical Value |
| Dichloromethane | CH₂Cl₂ | 84.93 | 25 | Hypothetical Value | Hypothetical Value |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | Hypothetical Value | Hypothetical Value |
| Hexane | C₆H₁₄ | 86.18 | 25 | Hypothetical Value | Hypothetical Value |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method.[1] This method involves equilibrating an excess of the solid solute with the solvent for a sufficient period to achieve a saturated solution. The following is a generalized protocol that can be adapted for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, etc., of high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles.
-
Quantification: Accurately weigh the filtered solution. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination.
Expected Solubility Behavior and Influencing Factors
Based on the chemical structure of this compound and the known solubility of similar pyridazinone compounds, several predictions can be made about its solubility profile.
-
Polar Solvents: The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This suggests that this compound will likely exhibit moderate to good solubility in polar protic solvents such as water, ethanol, and methanol. The nitrogen atoms in the pyridazine ring can also act as hydrogen bond acceptors, further enhancing solubility in these solvents.
-
Polar Aprotic Solvents: Solvents like DMSO and acetone, which are polar and can accept hydrogen bonds, are also expected to be effective at dissolving this compound.
-
Non-Polar Solvents: The presence of the polar functional groups will likely limit the solubility in non-polar solvents such as hexane. The methyl group is a non-polar moiety, but its contribution is likely outweighed by the polar hydroxyl and pyridazine functionalities.
-
Tautomerism: It is important to note that this compound can exist in tautomeric forms, including the dione form (4-methyl-1,2-dihydropyridazine-3,6-dione). The predominant tautomer in a given solvent can influence its solubility.
For a structurally related compound, 6-phenyl-pyridazin-3(2H)-one, studies have shown that its solubility is highest in DMSO, followed by other polar organic solvents, and lowest in water.[2][3][4] This suggests that while this compound is expected to be soluble in water due to its hydroxyl groups, its solubility might be even greater in organic solvents like DMSO that can effectively solvate the entire molecule.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its experimental determination. The provided shake-flask protocol offers a reliable method for obtaining thermodynamic solubility, and the illustrative data table and workflow diagram serve as valuable tools for researchers. The anticipated solubility profile, based on the compound's structure and analogies to similar molecules, suggests a preference for polar solvents. The empirical determination of this data will be a valuable contribution to the chemical and pharmaceutical sciences, enabling the full potential of this compound to be explored in future research and development endeavors.
References
The Pyridazine Core: A Technical Guide to its Discovery, History, and Synthesis
Abstract: The pyridazine ring, a deceptively simple six-membered heterocycle containing two adjacent nitrogen atoms, has traversed a remarkable journey from an obscure laboratory synthesis to a privileged scaffold in modern medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the discovery and history of pyridazine compounds, tailored for researchers, scientists, and drug development professionals. It details the seminal synthetic work of Emil Fischer, outlines the evolution of key synthetic protocols, presents quantitative data on the physicochemical and biological properties of pyridazine derivatives, and charts the rise of this heterocycle in critical applications.
Introduction to the Pyridazine Core: Structure and Physicochemical Properties
Pyridazine (1,2-diazine) is an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂. It is a colorless liquid at room temperature and is isomeric with pyrimidine and pyrazine.[1] The two adjacent nitrogen atoms within the ring create a unique electronic environment, making it a π-electron deficient system. This arrangement imparts a high dipole moment, weak basicity, and a strong capacity for hydrogen bond acceptance, properties that are crucial for its role in molecular recognition and drug-target interactions.[2][3]
The inherent polarity of the pyridazine ring often enhances aqueous solubility and can reduce interactions with metabolic enzymes like cytochrome P450 and the cardiac hERG potassium channel, which are favorable characteristics in drug design.[3] A summary of the key physicochemical properties of the parent pyridazine molecule is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₂ | [1] |
| Molar Mass | 80.09 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.107 g/cm³ | [1] |
| Melting Point | -8 °C (18 °F; 265 K) | [1] |
| Boiling Point | 208 °C (406 °F; 481 K) | [1] |
| Solubility in Water | Miscible | [1] |
| pKa (of conjugate acid) | 2.24 | [2] |
| Dipole Moment | 3.9 - 4.1 D | [2] |
The Seminal Discovery: Emil Fischer's First Pyridazine Synthesis
The history of pyridazine chemistry begins in 1886 with the work of Nobel laureate Hermann Emil Fischer. During his extensive investigations into phenylhydrazine, a reagent he had discovered earlier, and its reactions with carbonyl compounds—work that would famously lead to the Fischer indole synthesis—he prepared the first pyridazine derivative.[1][4] By condensing phenylhydrazine with levulinic acid (a 4-ketoacid), he inadvertently created the pyridazinone ring system, marking the entry of this heterocycle into the scientific literature.[1]
Experimental Protocol: Synthesis of a Pyridazinone from Phenylhydrazine and Levulinic Acid
While Fischer's original 1886 publication provides a descriptive account, modern adaptations of this reaction clarify the procedure. The following is a representative protocol for this classic transformation.
Materials:
-
Levulinic acid (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial acetic acid (as solvent and catalyst) or Ethanol with catalytic HCl
Procedure:
-
Dissolve levulinic acid (1.0 eq) in glacial acetic acid or ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution. If using ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. If the product crystallizes, it can be collected by filtration.
-
If no crystals form, pour the reaction mixture into ice-water. The crude product will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified pyridazinone derivative.
Foundational Synthetic Methodologies
Following Fischer's initial discovery, the repertoire of synthetic methods for accessing the pyridazine core expanded, with two approaches becoming particularly foundational.
Synthesis from 1,4-Dicarbonyl Compounds
A versatile and intuitive method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (a 1,4-diketone, 4-ketoacid, or a derivative thereof) with hydrazine or a substituted hydrazine.[1] This reaction, analogous to the Paal-Knorr synthesis of pyrroles and furans, proceeds via a double condensation to form a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.
Synthesis from Maleic Hydrazide and Derivatives
Maleic hydrazide, which can be readily prepared from maleic anhydride and hydrazine, has served as a crucial and cost-effective starting material for a vast array of pyridazine derivatives.[1] The two carbonyl groups in the tautomeric form of maleic hydrazide provide handles for further functionalization. A modern example is the use of maleic hydrazide in a Mitsunobu reaction to introduce substituents at the oxygen positions.
Experimental Protocol: Mitsunobu Reaction with Maleic Hydrazide
The following protocol details the synthesis of 6-(2-aminoethoxy)pyridazin-3(2H)-one from maleic hydrazide.[5]
Materials:
-
Maleic hydrazide (1.0 eq, 17.8 mmol, 2.00 g)
-
Triphenylphosphine (2.1 eq, 38.1 mmol, 9.90 g)
-
Ethanolamine (2.0 eq, 35 mmol, 2.1 mL)
-
Diisopropyl azodicarboxylate (DIAD) (2.0 eq, 36 mmol, 7.0 mL)
-
Dry Toluene (100 mL)
-
4 Å Molecular Sieves (7 g)
Procedure:
-
To a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add maleic hydrazide, triphenylphosphine, and 4 Å molecular sieves.
-
Add dry toluene (100 mL) and stir the suspension for approximately 5 minutes.
-
Add DIAD dropwise to the flask using a syringe over several minutes.
-
Following the DIAD addition, add ethanolamine dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, remove the molecular sieves by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue using column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to separate the product from triphenylphosphine oxide.
-
The final product, 6-(2-aminoethoxy)pyridazin-3(2H)-one, is isolated as a white solid (Yield: 44%).[5]
Emergence in Agrochemical and Pharmaceutical Applications
For many decades after its discovery, the pyridazine ring remained largely a chemical curiosity, partly because, unlike its isomers pyrimidine and pyrazine, it is exceptionally rare in nature. This changed in the mid-20th century as systematic screening programs began to uncover the potent biological activities of synthetic pyridazine derivatives.
The first major commercial success for a pyridazine-containing compound was in agrochemicals. The herbicide Chloridazon (Pyramin) was introduced in 1964 and is still used today. In the pharmaceutical realm, Minaprine, an atypical antidepressant, was approved in France in 1972, marking the entry of pyridazines into the pharmacopeia, though it was later withdrawn. These early examples sparked a wave of research that continues to this day, establishing the pyridazine core as a "popular pharmacophore."
The Modern Era: Pyridazine in Drug Discovery
Today, the pyridazine scaffold is a cornerstone of many drug discovery programs, with derivatives showing a remarkable breadth of pharmacological activities. This versatility stems from the unique electronic properties of the ring and the ability of its four carbon atoms to be substituted, allowing for precise tuning of a molecule's properties to interact with a wide range of biological targets.
The value of the pyridazine motif is exemplified by its presence in several modern, FDA-approved drugs. For instance, Talazoparib is a potent PARP inhibitor for treating certain types of breast cancer, and Relugolix is a GnRH receptor antagonist used in the treatment of uterine fibroids and prostate cancer.[3] The quantitative biological activity of representative pyridazine derivatives is summarized in Table 2.
| Compound Class | Target / Assay | Activity (IC₅₀ / EC₅₀) | Reference(s) |
| 3,6-Disubstituted Pyridazines | T-47D Breast Cancer Cell Line | 0.43 - 15.8 µM | |
| Pyridazin-3(2H)-ones | Vasodilation (Rat Aorta) | EC₅₀ = 0.339 µM | |
| Pyridazinone Derivatives | PARP-1 (Ovarian Cancer) | IC₅₀ = 0.015 µM (Olaparib) | |
| Imidazo[1,2-b]pyridazines | Mycobacterium tuberculosis | MIC = 6.25 µg/mL |
Conclusion
From its serendipitous creation in Emil Fischer's laboratory to its current status as a highly valued scaffold, the pyridazine core has demonstrated remarkable utility. Its unique physicochemical properties, combined with a rich and evolving portfolio of synthetic methodologies, have enabled its application in solving critical challenges in both agriculture and human health. The continued exploration of new derivatives and synthetic routes ensures that the story of pyridazine is far from over, promising further innovations for scientists and researchers in the years to come.
References
- 1. 3-Pyridinylboronic acid normalizes the effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine exposure in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unlocking the Potential of 4-Methylpyridazine-3,6-diol: A Technical Guide for Researchers
A Comprehensive Whitepaper on the Potential Research Avenues for a Promising Heterocyclic Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Within this promising class of compounds lies 4-Methylpyridazine-3,6-diol (CAS: 5754-18-7), a readily accessible chemical entity whose full therapeutic potential remains largely unexplored. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining key potential research areas for this compound. While direct biological data for this compound is not extensively available in current literature, this document extrapolates from the well-established activities of structurally similar pyridazine and pyridazinone derivatives to propose high-potential avenues of investigation. This guide provides a foundational framework for initiating research, complete with detailed experimental protocols and logical workflows to facilitate the exploration of this promising molecule.
Introduction: The Pyridazine Privileged Scaffold
Pyridazine and its oxidized form, pyridazinone, are six-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique structural motif imparts favorable physicochemical properties, such as hydrogen bonding capabilities and dipole moments, that enable effective interactions with biological targets.[1] The versatility of the pyridazine ring allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents.[4] Marketed drugs containing the pyridazine core, such as the cardiotonic agent pimobendan and the analgesic and anti-inflammatory drug emorfazone, underscore the clinical significance of this scaffold.[14]
This compound, also known by its tautomeric form 4-methyl-1,2-dihydropyridazine-3,6-dione, presents as a key starting point for chemical synthesis and biological screening. Its simple substitution pattern offers a foundational structure from which a library of derivatives can be generated to probe various biological pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of biological assays.
| Property | Value | Reference |
| CAS Number | 5754-18-7 | |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 284-288 °C | |
| SMILES | Cc1cc(O)nnc1O | |
| InChI Key | QAVYOWFNXMHVEL-UHFFFAOYSA-N |
Potential Research Areas and Rationale
Based on the extensive body of research on pyridazine derivatives, the following areas are proposed as high-priority for the investigation of this compound and its future analogs.
Anticancer Activity
The pyridazine scaffold is a well-established pharmacophore in the design of anticancer agents.[2][8][15] Derivatives have been shown to target a variety of cancer-related pathways.
Rationale for Investigation: Given the prevalence of the pyridazine core in anticancer compounds, this compound serves as a valuable starting point for the development of novel oncology therapeutics. Its simple structure allows for systematic modification to optimize potency and selectivity against various cancer cell lines and specific molecular targets.
Potential Molecular Targets:
-
Kinase Inhibition: Many pyridazine derivatives exhibit inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[12]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[1,5-b]pyridazine derivatives have been identified as potent CDK inhibitors, suggesting that the pyridazine core can be adapted to target cell cycle progression.[9]
-
Apoptosis Induction: The cytotoxic effects of some pyridazine compounds are mediated through the induction of apoptosis.
Proposed Initial Screening: A primary investigation should involve screening this compound for its cytotoxic effects against a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).
Anti-inflammatory Activity
Pyridazinone derivatives are recognized for their potent anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators.[1][4][7][11]
Rationale for Investigation: The structural similarity of this compound to known anti-inflammatory pyridazinones makes it a compelling candidate for investigation in this therapeutic area. Chronic inflammation is a key driver of numerous diseases, and novel anti-inflammatory agents are in high demand.
Potential Signaling Pathways and Targets:
-
Cyclooxygenase (COX) Inhibition: Some pyridazine derivatives are known to be selective or non-selective inhibitors of COX-1 and COX-2 enzymes, which are central to the inflammatory cascade.[1]
-
Phosphodiesterase (PDE) Inhibition: Certain pyridazinone compounds have been identified as inhibitors of phosphodiesterases, such as PDE4, which play a role in regulating inflammatory responses.[1]
-
Cytokine Modulation: Pyridazine derivatives can modulate the production of pro-inflammatory cytokines like TNF-α and interleukins.[11]
Antimicrobial Activity
The pyridazine nucleus is present in numerous compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][10][12][13]
Rationale for Investigation: With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents. The established antimicrobial potential of the pyridazine scaffold suggests that this compound could serve as a template for the development of new anti-infective drugs.
Potential Mechanisms of Action: The exact mechanisms are often not fully elucidated but may involve inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Proposed Initial Screening: The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values should be determined.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its potential.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of pyridazinones.
Materials:
-
Citraconic anhydride
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for pH adjustment if necessary)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve citraconic anhydride (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution. The reaction is exothermic, so addition should be controlled.
-
Once the initial reaction subsides, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages
This protocol describes a method to evaluate the potential anti-inflammatory activity of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to quantify the amount of nitrite (a stable product of NO) in the samples.
-
Calculate the percentage of NO inhibition for each concentration of the test compound.
Conclusion and Future Directions
While specific biological data for this compound is currently limited, the extensive research on the pyridazine scaffold strongly suggests its potential as a valuable starting point for the development of new therapeutic agents. This technical guide provides a roadmap for initiating research into its anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: Modifying the core structure of this compound at the methyl and hydroxyl positions will be crucial for establishing structure-activity relationships (SAR).
-
Broader biological screening: The compound and its derivatives should be screened against a wider range of biological targets and in various disease models.
-
Mechanism of action studies: For any identified active compounds, detailed mechanistic studies will be essential to understand their mode of action at the molecular level.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo studies to assess their efficacy and safety in animal models.
The exploration of this compound holds significant promise for the discovery of novel and effective treatments for a range of human diseases. This guide is intended to catalyze and support these important research endeavors.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis and Biological Activity of Pyridopyridazine Derivatives...: Ingenta Connect [ingentaconnect.com]
- 7. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 14. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Insights into 4-Methylpyridazine-3,6-diol: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 29, 2025 – 4-Methylpyridazine-3,6-diol, a heterocyclic organic compound, is accessible to the research community through various chemical suppliers. This technical guide provides an in-depth overview of its commercial availability, synthesis, and currently understood biological context, aimed at researchers, scientists, and professionals in drug development.
Core Compound Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 5754-18-7 |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Alternate Names | 4-methyl-1,2-dihydropyridazine-3,6-dione, Citraconic hydrazide, Methylmaleic hydrazide |
Commercial Availability
This compound is readily available for purchase from a range of global chemical suppliers. The purity and quantity offered can vary, and researchers are advised to consult individual supplier specifications to meet their experimental needs.
| Supplier | Purity | Notes |
| AbacipharmTech | Not specified | Global supplier.[1] |
| ChemShuttle | Not specified | Highlights chelating capabilities for metal ion coordination. |
| Sigma-Aldrich (Merck) | 97% | Provides detailed physicochemical properties and safety information. |
| Xiamen Hisunny Chemical Co., Ltd | Not specified | Supplier of this compound for sale. |
| Georganics | High purity | Offers various sizes from milligrams to multi-kilogram batches. |
| Pure Chemistry Scientific Inc. | 95% | US-based trading company. |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of citraconic anhydride with hydrazine. While detailed, step-by-step protocols for this specific reaction are not extensively published in readily accessible literature, a general procedure can be inferred from standard organic chemistry practices and information on similar reactions.
General Experimental Protocol: Reaction of Citraconic Anhydride with Hydrazine
This protocol is based on the general reaction between anhydrides and hydrazines to form cyclic hydrazides.
Materials:
-
Citraconic anhydride
-
Hydrazine hydrate or a salt thereof (e.g., hydrazine sulfate)
-
A suitable solvent (e.g., ethanol, acetic acid, or water)
-
Acid or base for pH adjustment if necessary
Procedure:
-
Dissolution: Dissolve citraconic anhydride in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: Slowly add a molar equivalent of hydrazine hydrate to the stirred solution. The reaction may be exothermic, so controlled addition and cooling might be necessary.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature or below to induce precipitation of the product. The solid product can then be collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent to yield a white to off-white crystalline solid.
A supplier, NINGBO INNO PHARMCHEM CO.,LTD., notes that the resulting compound is typically isolated as a white powder with a melting point of approximately 284-288 °C.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific data in peer-reviewed literature detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of pyridazine and pyridazinone derivatives is well-documented for a wide range of pharmacological activities. This suggests potential, yet unexplored, avenues for research into this compound.
Pyridazine-containing compounds have been investigated for their roles as:
-
Anticancer agents
-
Antimicrobial agents
-
Anti-inflammatory drugs
-
Cardiovascular agents
Given that this compound is a structural analogue of other biologically active pyridazinones, it may serve as a valuable building block or lead compound in drug discovery programs targeting these areas. Its chelating properties also suggest potential applications in areas where metal ion coordination is important.[2]
Sourcing and Synthesis Workflow
The following diagram illustrates the general workflow for a research organization to acquire and potentially synthesize this compound.
Potential Research Directions
Given the absence of specific biological data, a logical next step for researchers would be to screen this compound in a variety of biological assays. The following diagram outlines a potential screening cascade.
Conclusion
This compound is a commercially accessible compound with a straightforward, albeit not extensively detailed, synthetic pathway. While direct biological data is currently scarce, its structural similarity to other pharmacologically active pyridazinones makes it a compound of interest for further investigation in drug discovery and development. This guide serves as a foundational resource for researchers looking to explore the potential of this molecule.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methylpyridazine-3,6-diol
Abstract
This document provides a detailed protocol for the synthesis of 4-Methylpyridazine-3,6-diol from methylmaleic anhydride (also known as citraconic anhydride) and hydrazine hydrate. The described method is a robust and efficient procedure for obtaining the target compound, a valuable heterocyclic building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound, a derivative of the pyridazine heterocyclic system, serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The synthesis route described herein involves the condensation reaction between methylmaleic anhydride and hydrazine hydrate, a common and effective method for the formation of the pyridazine ring. The reaction proceeds readily, typically yielding the product as a white powder.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.
| Property | Value | Reference |
| CAS Number | 5754-18-7 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂ | [2][3] |
| Molecular Weight | 126.11 g/mol | [2][4] |
| Appearance | White powder | [1] |
| Melting Point | 284-288 °C | [1][4] |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione | [2] |
| Synonyms | 3,6-Dihydroxy-4-methylpyridazine, 4-Methyl-1,2-dihydropyridazine-3,6-dione | [2][4] |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of methylmaleic anhydride with hydrazine hydrate. The reaction can be carried out in various solvents, with acetic acid being a common choice that often leads to high yields, analogous to the synthesis of maleic hydrazide.[5][6]
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Methylmaleic anhydride (Citraconic anhydride)
-
Hydrazine hydrate (64-80% solution)
-
Glacial acetic acid
-
Ethanol
-
Distilled water
-
Celatom or activated carbon (optional, for decolorization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve methylmaleic anhydride (1.0 eq) in glacial acetic acid.
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0 eq) to the solution. The addition may be exothermic, and cooling may be necessary to control the reaction temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol and then with distilled water to remove any unreacted starting materials and solvent.
-
Purification (Optional): If the product is colored, it can be recrystallized. Dissolve the crude product in a minimal amount of hot water or ethanol, add a small amount of activated carbon or Celatom, and heat for a short period. Filter the hot solution to remove the decolorizing agent and allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80-100 °C to a constant weight.
-
Characterization: Determine the melting point of the final product and, if desired, further characterize using spectroscopic methods such as NMR and IR. The expected melting point is in the range of 284-288 °C.[1][4]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Methylmaleic anhydride is a skin and respiratory irritant.
Conclusion
The protocol detailed in this application note provides a reliable method for the synthesis of this compound from readily available starting materials. By following the outlined steps, researchers can efficiently produce this important heterocyclic intermediate for use in various research and development applications. The provided physical and chemical data will aid in the proper identification and quality assessment of the synthesized compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 3,6-Dihydroxy-4-methylpyridazine 97 5754-18-7 [sigmaaldrich.com]
- 5. datapdf.com [datapdf.com]
- 6. Maleic Hydrazide [drugfuture.com]
Application Notes and Protocols: Reaction of 4-Methylpyridazine-3,6-diol with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridazine-3,6-diol, a derivative of maleic hydrazide, is a heterocyclic compound with a stable pyridazinedione ring system. This scaffold is of interest in medicinal chemistry due to the diverse biological activities associated with pyridazine derivatives, including their use in the development of therapeutic agents. The reaction of this compound with hydrazine presents a potential route to novel chemical entities. While the pyridazinedione ring is generally stable, under certain conditions, nucleophilic attack by a strong nucleophile like hydrazine can lead to ring opening via hydrazinolysis. This process would yield a substituted maleic acid dihydrazide derivative, a versatile intermediate for the synthesis of various heterocyclic compounds and coordination complexes.
These application notes provide a detailed, albeit hypothetical, protocol for the hydrazinolysis of this compound. The described methodologies are based on established principles of hydrazinolysis of cyclic amides and related structures. The potential applications of the resulting product in drug discovery and materials science are also discussed.
Reaction Overview and Plausible Mechanism
The reaction of this compound with hydrazine is proposed to proceed via a nucleophilic acyl substitution mechanism, leading to the opening of the pyridazinedione ring. The diol form of the starting material exists in tautomeric equilibrium with the dione form (4-methyl-1,2-dihydropyridazine-3,6-dione), which is susceptible to nucleophilic attack.
The plausible mechanism is as follows:
-
Nucleophilic Attack: A lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks one of the electrophilic carbonyl carbons of the 4-methyl-1,2-dihydropyridazine-3,6-dione tautomer.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, leading to the cleavage of a carbon-nitrogen bond within the pyridazine ring.
-
Proton Transfer: Subsequent proton transfers result in the formation of the final ring-opened product, 2-methylmaleic acid dihydrazide.
Caption: Plausible reaction pathway for the hydrazinolysis of this compound.
Experimental Protocols
3.1. Materials and Equipment
-
Reagents:
-
This compound (CAS 5754-18-7)
-
Hydrazine hydrate (80% or higher)
-
Ethanol (anhydrous)
-
Distilled water
-
Hydrochloric acid (for pH adjustment if needed)
-
Sodium bicarbonate (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Thermometer
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
pH meter or pH paper
-
Melting point apparatus
-
Spectroscopic instruments for analysis (FTIR, NMR, Mass Spectrometry)
-
3.2. Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-Methylmaleic Acid Dihydrazide.
3.3. Detailed Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.26 g (10 mmol) of this compound in 40 mL of anhydrous ethanol.
-
Addition of Hydrazine: To the stirred solution, add 1.0 mL (approximately 20 mmol) of 80% hydrazine hydrate dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol). The disappearance of the starting material spot indicates the completion of the reaction. The expected reaction time is between 4 to 8 hours.
-
Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Product Isolation and Purification:
-
The resulting crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
-
Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C.
-
Characterization: Determine the melting point of the purified product and characterize its structure using Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Data Presentation
The following table summarizes representative, hypothetical quantitative data for the synthesis of 2-methylmaleic acid dihydrazide. Actual results may vary based on specific reaction conditions and scale.
| Entry | Reactant Ratio (Diol:Hydrazine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 1:2 | Ethanol | 78 | 6 | 85 | 155-157 |
| 2 | 1:3 | Ethanol | 78 | 4 | 88 | 156-158 |
| 3 | 1:2 | Water | 100 | 5 | 82 | 155-157 |
Potential Applications in Drug Development and Research
The resulting product, 2-methylmaleic acid dihydrazide, is a bifunctional molecule with two reactive hydrazide groups. This structure opens up several possibilities for further chemical transformations and applications:
-
Synthesis of Heterocycles: Dihydrazides are valuable precursors for the synthesis of a wide range of five- and six-membered heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic scaffolds are prevalent in many biologically active molecules and approved drugs.
-
Linker Chemistry: The two hydrazide functionalities can be used to link different molecular fragments, making it a potential building block in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other targeted drug delivery systems.
-
Coordination Chemistry: Hydrazides are known to act as ligands for metal ions. The dihydrazide product could be used to synthesize novel coordination complexes with potential applications in bioinorganic chemistry or as catalysts.
-
Polymer and Materials Science: Dihydrazides can be used as cross-linking agents or monomers in the synthesis of polymers with specific properties.
Safety Precautions
-
Hydrazine is highly toxic and a suspected carcinogen. Handle hydrazine hydrate with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be conducted with care, avoiding overheating.
-
Dispose of all chemical waste according to institutional and local regulations.
Disclaimer: This document provides a hypothetical protocol based on chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new chemical synthesis. The reaction conditions and outcomes are not guaranteed and should be optimized for specific laboratory settings.
Application Notes and Protocols for the Synthesis of 4-Methylpyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-Methylpyridazine-3,6-diol, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology is based on the established reaction of citraconic anhydride with hydrazine.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety information for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 5754-18-7 | [1][2][3] |
| Molecular Formula | C₅H₆N₂O₂ | [2][3] |
| Molecular Weight | 126.11 g/mol | [2][3] |
| Appearance | White powder/solid | [1] |
| Melting Point | 284-288 °C | [1][3] |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione | [2] |
| Synonyms | 4-Methylmaleic hydrazide, 3,6-Dihydroxy-4-methylpyridazine | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [3] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from the reaction of citraconic anhydride with hydrazine hydrate.
Materials and Reagents:
-
Citraconic anhydride (1.0 eq)
-
Hydrazine hydrate (1.0 - 1.2 eq)
-
Glacial acetic acid (solvent)
-
Ethanol (for washing)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve citraconic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.0 - 1.2 eq) to the solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Isolation of Product: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, cooling the flask in an ice bath can facilitate the process.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with deionized water to remove any unreacted starting materials and solvent.
-
Drying: Dry the purified product, this compound, in a vacuum oven at 60-80 °C to a constant weight. The final product should be a white powder.[1]
Expected Analytical Data
The following table summarizes the expected analytical data for the synthesized this compound.
| Analysis | Expected Result |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.0 (br s, 2H, NH), ~5.8 (s, 1H, CH), ~1.9 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~160 (C=O), ~145 (C-CH₃), ~115 (C=CH), ~10 (CH₃) |
| IR (KBr) | ν (cm⁻¹): ~3200-2800 (N-H, O-H stretching), ~1650 (C=O stretching), ~1580 (C=C stretching) |
| Mass Spec (ESI-MS) | m/z: 127.05 [M+H]⁺, 149.03 [M+Na]⁺ |
Note: NMR chemical shifts are estimated based on the tautomeric form 4-methyl-1,2-dihydropyridazine-3,6-dione and may vary depending on the solvent and concentration.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Methylpyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds utilizing 4-Methylpyridazine-3,6-diol as a key starting material. The protocols focus on the synthesis of an important intermediate, 3,6-dichloro-4-methylpyridazine, and its subsequent conversion into fused heterocyclic systems such as triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines, which have demonstrated potential as anticancer agents.
Overview of Synthetic Strategy
The central strategy involves a two-step process. First, this compound is converted to the highly reactive intermediate, 3,6-dichloro-4-methylpyridazine. This dichloro derivative then serves as a versatile scaffold for the construction of various fused heterocyclic ring systems through reactions with appropriate binucleophilic reagents.
Caption: General synthetic workflow for heterocyclic compounds from this compound.
Experimental Protocols
Synthesis of 3,6-dichloro-4-methylpyridazine (Intermediate)
This protocol details the conversion of 4-methyl-1,2-dihydropyridazine-3,6-dione, the tautomeric form of this compound, to 3,6-dichloro-4-methylpyridazine.
Materials:
-
4-Methyl-1,2-dihydropyridazine-3,6-dione
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (e.g., 9.48 g, 75.2 mmol) in phosphoryl chloride (e.g., 70 mL, 750 mmol) under a nitrogen atmosphere.
-
Stir the suspension at room temperature, then heat to a gentle reflux for 4 hours until a clear, golden-yellow solution is formed.
-
Cool the reaction mixture and remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Carefully and slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring.
-
Adjust the pH of the mixture to 6 by the portion-wise addition of solid sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (e.g., 2 x 60 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder.[1]
Quantitative Data:
| Compound | Starting Material | Reagent | Yield | Melting Point |
| 3,6-dichloro-4-methylpyridazine | 4-Methyl-1,2-dihydropyridazine-3,6-dione | Phosphoryl chloride | ~94% | 87-88 °C |
Synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines
This protocol describes a general method for the synthesis of triazolo[4,3-b]pyridazine derivatives from 3,6-dichloropyridazine (a related intermediate, the protocol is adaptable for the 4-methyl derivative).
Materials:
-
3,6-dichloropyridazine (or 3,6-dichloro-4-methylpyridazine)
-
Hydrazine hydrate
-
Appropriate aromatic aldehyde
-
Ethanol
-
Iodobenzene diacetate
Procedure:
-
Synthesis of 3-chloro-6-hydrazinopyridazine: Reflux 3,6-dichloropyridazine with hydrazine hydrate in ethanol.
-
Synthesis of 6-chloropyridazin-3-yl hydrazones: React the 3-chloro-6-hydrazinopyridazine with a variety of aromatic aldehydes in ethanol.
-
Intramolecular Oxidative Cyclization: Treat the resulting hydrazone with iodobenzene diacetate to induce cyclization and form the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine product.[1]
Synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents
This protocol outlines the synthesis of potent anticancer agents based on the triazolo[4,3-b]pyridazine scaffold.
Materials:
-
Substituted benzoic acid
-
Glyoxylic acid
-
Acetic acid
-
Ammonium hydroxide
-
Hydrazine hydrate
-
Phosphoryl chloride (POCl₃)
-
Methanol
-
Sulfuric acid
-
n-Butyl alcohol
Procedure:
-
Synthesize the pyridazine-3(2H)-one core from a substituted benzoic acid and glyoxylic acid, followed by treatment with hydrazine.
-
Chlorinate the pyridazinone using phosphoryl chloride to obtain the 3,6-dichloropyridazine intermediate.
-
Convert one of the chloro groups to a hydrazinyl group by reacting with hydrazine hydrate.
-
Condense the hydrazinylpyridazine with a substituted benzoic acid to form a hydrazide.
-
Induce cyclization in n-butyl alcohol under microwave irradiation to yield the final 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine.[4]
Application in Anticancer Drug Discovery
Derivatives of this compound have shown significant potential as anticancer agents. The synthesized triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines exhibit cytotoxic activity against various cancer cell lines.
Anticancer Activity of Synthesized Heterocyclic Compounds
The following table summarizes the in vitro anticancer activity of representative compounds synthesized from pyridazine precursors.
| Compound Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) |
| Triazolo[4,3-b]pyridazine | 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 | |
| 4q | HT-1080 | 0.012 | |
| Pyrazolo[3,4-d]pyrimidine | 7f | MCF-7 | Data Dependent |
| 7f | HCT116 | Data Dependent | |
| 3,6-disubstituted pyridazine | 11m | T-47D | 0.43 |
| 11m | MDA-MB-231 | 0.99 |
IC₅₀ values are indicative and may vary based on specific substitutions on the heterocyclic core.[3][5]
Proposed Mechanism of Action: Inhibition of Cancer-Related Signaling Pathways
Several synthesized derivatives have been shown to inhibit key proteins involved in cancer cell proliferation and survival.
References
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Assays Involving 4-Methylpyridazine-3,6-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological evaluation of 4-methylpyridazine-3,6-diol derivatives. This class of compounds has garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail the experimental protocols for key biological assays, present quantitative data for representative derivatives, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the biological activity of various derivatives of this compound. These compounds have been evaluated for their antiproliferative effects against a panel of human cancer cell lines and for their inhibitory activity against key enzymes.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | SGC-7901 (Gastric Cancer) | 0.014 | [1] |
| A549 (Lung Cancer) | 0.008 | [1] | |
| HT-1080 (Fibrosarcoma) | 0.012 | [1] | |
| Derivative B | T-47D (Breast Cancer) | 0.43 | [2] |
| MDA-MB-231 (Breast Cancer) | 0.99 | [2] | |
| Derivative C | HeLa (Cervical Cancer) | 0.19 - 0.33 | |
| MCF-7 (Breast Cancer) | 0.19 - 0.33 | ||
| SGC-7901 (Gastric Cancer) | 0.19 - 0.33 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| Derivative D | CDK2 | 20.1 | [2] |
| Derivative E | CDK2 | 43.8 | [2] |
| Derivative F | CDK2 | 55.6 | [2] |
| Derivative G | p38 MAP Kinase | Not Specified | [3] |
| Derivative H | Carbonic Anhydrase II | 5.3 - 106.4 | [4] |
| Carbonic Anhydrase XII | 5.3 - 49.7 | [4] | |
| 5-LOX | 2000 - 7000 | [4] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Antiproliferative Activity Assessment (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting cell viability against compound concentration.
Tubulin Polymerization Assay
This assay assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound derivative stock solution (in DMSO)
-
Glycerol
-
96-well clear bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compound.
-
Reaction Initiation: In a pre-chilled 96-well plate, add the test compound dilutions. Add the tubulin solution to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization curves of treated samples to the control to determine the inhibitory effect.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound derivative stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound derivative stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for a specified period.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
p38 MAP Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme.
Materials:
-
Recombinant active p38 MAP kinase
-
Kinase buffer
-
ATP
-
Specific p38 substrate (e.g., ATF2)
-
This compound derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add a mixture of the p38 kinase and its substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound derivative stock solution (in a suitable solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological evaluation of this compound derivatives.
Caption: p38 MAPK signaling pathway and the inhibitory action of a derivative.
Caption: Overview of cell cycle regulation and potential point of arrest.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Caption: Experimental workflow for the MTT antiproliferative assay.
References
- 1. pjoes.com [pjoes.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Methylpyridazine-3,6-diol in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridazine-3,6-diol, also known by its CAS number 5754-18-7, is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] While direct biological applications of this compound are not extensively documented, its true value in medicinal chemistry lies in its utility as a scaffold for the generation of derivatives with significant therapeutic potential. The pyridazine and pyridazinone core structures are found in numerous compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[3][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive derivatives, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5754-18-7 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| Appearance | White powder | [1] |
| Melting Point | 284-288 °C | [1] |
| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione | [2] |
Application Notes: A Versatile Scaffold for Bioactive Derivatives
This compound serves as a crucial starting material for the synthesis of various substituted pyridazine and pyridazinone derivatives. Its diol functionality allows for facile conversion to other functional groups, most notably dichloro derivatives, which are then amenable to a wide range of nucleophilic substitution reactions. This versatility enables the introduction of diverse pharmacophores, leading to compounds with tailored biological activities.
A primary application is in the development of kinase inhibitors. The pyridazine scaffold is a common feature in molecules designed to target protein kinases involved in cell signaling pathways critical to cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).
Synthesis of Key Intermediate: 3,6-dichloro-4-methylpyridazine
A common and critical step in utilizing this compound is its conversion to the more reactive 3,6-dichloro-4-methylpyridazine. This intermediate is a versatile precursor for a multitude of derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylpyridazine-3,6-diol in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, make it an attractive framework for the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
4-Methylpyridazine-3,6-diol serves as a versatile and readily available starting material for the synthesis of a diverse library of pyridazine-based kinase inhibitors. Through chemical modification, this core scaffold can be elaborated to target various kinases with high potency and selectivity. The typical synthetic strategy involves the conversion of the diol to a more reactive intermediate, such as 3,6-dichloro-4-methylpyridazine, which can then undergo various cross-coupling reactions to introduce diverse substituents. These substituents are designed to interact with specific binding pockets within the targeted kinase, thereby modulating its activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors, with a focus on targeting Cyclin-Dependent Kinase 2 (CDK2) and Activin-like Kinase 5 (ALK5).
Data Presentation: Inhibitory Activity of Pyridazine Derivatives
The following table summarizes the in vitro biological activity of representative 3,6-disubstituted pyridazine derivatives, which can be synthesized from a 4-methylpyridazine core, against various cancer cell lines and specific kinases.
| Compound ID | R1-Group (Position 6) | R2-Group (Position 3) | Target Cell Line / Kinase | IC50 / Growth Inhibition |
| 11l | Morpholine | 4-(Tetrahydro-2H-pyran-4-yl)aniline | T-47D (Breast Cancer) | 1.57 ± 0.05 µM[1][2] |
| MDA-MB-231 (Breast Cancer) | 1.95 ± 0.06 µM[1][2] | |||
| CDK2 | 55.6 nM [1] | |||
| 11m | Morpholine | 4-((Tetrahydro-2H-pyran-4-yl)methyl)aniline | T-47D (Breast Cancer) | 0.43 ± 0.01 µM[1][2] |
| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 µM[1][2] | |||
| CDK2 | 20.1 nM [1] | |||
| 9e | 4-Fluorophenyl | Substituted Amide | NCI-60 Mean Graph | 37.91% (at 10 µM)[3] |
| T-47D (Breast Cancer) | 79.98% (at 10 µM)[3] | |||
| A498 (Renal Cancer) | 97.91% (at 10 µM)[3] | |||
| 20 | 4-(4-Methylpiperazin-1-yl)aniline | 5-Chloro-2-fluoro-phenyl | ALK5 | Ki = 0.002 µM |
| 23 | 4-(Piperidin-4-yl)aniline | 5-Chloro-2-fluoro-phenyl | ALK5 | Ki = 0.003 µM |
Experimental Protocols
Part 1: Chemical Synthesis Workflow
The overall strategy involves a two-step synthesis from this compound to a versatile dichlorinated intermediate, followed by palladium-catalyzed cross-coupling reactions to generate the final kinase inhibitors.
Protocol 1.1: Synthesis of 3,6-Dichloro-4-methylpyridazine
This protocol describes the conversion of this compound to the key intermediate, 3,6-Dichloro-4-methylpyridazine.
Materials:
-
4-Methyl-1,2-dihydropyridazine-3,6-dione (this compound)
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (e.g., 9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the suspension at room temperature, then heat to a gentle reflux.
-
Maintain the reflux for 4 hours, during which the mixture should become a homogeneous solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Slowly and carefully add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.
-
Adjust the pH of the mixture to 6 by the portion-wise addition of solid sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (2 x 60 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the organic solution under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder. The product can be further purified by recrystallization.
Protocol 1.2: Synthesis of 3,6-Disubstituted Pyridazines via Suzuki Coupling
This protocol provides a general method for introducing aryl or heteroaryl groups at the 3- or 6-position of the pyridazine ring.
Materials:
-
3,6-Dichloropyridazine derivative (e.g., 3,6-Dichloro-4-methylpyridazine)
-
(Hetero)aryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Chloroform
-
Saturated sodium chloride (brine) solution
Procedure:
-
In a reaction vessel, combine the 3,6-dichloropyridazine derivative (0.5 mmol), the appropriate (hetero)aromatic boronic acid (0.6 mmol), DME (8 mL), ethanol (2 mL), and aqueous 2 M Na₂CO₃ (1 mL).
-
Purge the mixture with nitrogen gas.
-
Add Pd(PPh₃)₄ (5 mol %) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.[4]
-
After cooling to room temperature, extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated NaCl solution (20 mL).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.3: Synthesis of 3,6-Disubstituted Pyridazines via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of the dichloropyridazine intermediate.
Materials:
-
3,6-Dichloropyridazine derivative
-
Primary or secondary amine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dry, nitrogen-flushed flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add the 3,6-dichloropyridazine derivative (1.0 equiv.) and the desired amine (1.5 equiv.).
-
Heat the resulting mixture to reflux (or an appropriate temperature, e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).[5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Part 2: Kinase Inhibition and Cellular Assays
Protocol 2.1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6][7][8]
Materials:
-
Recombinant CDK2/Cyclin A2 or E1 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
CDK Substrate Peptide (e.g., Histone H1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test inhibitors (dissolved in DMSO)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in Kinase Assay Buffer to a 5x or 10x working concentration.
-
Dilute the CDK2/Cyclin enzyme and substrate peptide/ATP mix in Kinase Assay Buffer to the desired working concentrations. The final ATP concentration should be near its Km value for CDK2.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted test inhibitor or DMSO (vehicle control).
-
Add 2 µL of the diluted enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature (or 30 °C) for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2.2: In Vitro ALK5 Kinase Inhibition Assay
This protocol is similar to the CDK2 assay and is adapted for measuring the activity of ALK5 inhibitors.[9][10]
Materials:
-
Recombinant TGFβR1 (ALK5) enzyme
-
TGFBR1 Peptide substrate
-
ADP-Glo™ Kinase Assay Kit
-
ATP
-
Kinase Assay Buffer
-
Test inhibitors (dissolved in DMSO)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP (at Km concentration), TGFBR1 peptide substrate, and water.
-
-
Kinase Reaction:
-
Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the diluted test inhibitor or control solution.
-
Pre-incubate for 10 minutes at 30 °C.
-
Initiate the reaction by adding 10 µL of diluted ALK5 enzyme.
-
Incubate at 30 °C for 45 minutes.
-
-
Signal Generation and Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 45 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence and calculate IC50 values as described in Protocol 2.1.
-
Protocol 2.3: Cellular Proliferation Assay (SRB Assay)
This protocol is used to determine the anti-proliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., T-47D, MDA-MB-231)
-
Complete cell culture medium
-
Test inhibitors
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4 °C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 10-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.[1]
Conclusion
This compound is a valuable and cost-effective starting material for the construction of diverse libraries of kinase inhibitors. Through straightforward chemical transformations, primarily chlorination followed by palladium-catalyzed cross-coupling reactions, a wide range of substituents can be introduced onto the pyridazine core. This allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity against various kinase targets. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate novel pyridazine-based kinase inhibitors for potential therapeutic applications.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Derivatization of 4-Methylpyridazine-3,6-diol and Subsequent Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] Derivatives of the pyridazinone core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[2][3][4][5] The inherent structural features of 4-Methylpyridazine-3,6-diol, a key pyridazinone intermediate, offer multiple sites for chemical modification, enabling the generation of diverse chemical libraries for high-throughput bioactivity screening.
These application notes provide a comprehensive guide to the derivatization of this compound and subsequent screening of the resulting compounds for various biological activities. Detailed experimental protocols for derivatization and bioassays are provided, along with structured data tables summarizing the bioactivity of representative pyridazinone derivatives.
Data Presentation: Bioactivity of Pyridazinone Derivatives
The following tables summarize the biological activities of various pyridazinone derivatives, providing a baseline for the expected potency and spectrum of activity for newly synthesized compounds.
Table 1: Antimicrobial Activity of Pyridazinone Derivatives
| Compound ID | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| PDZ-A1 | Staphylococcus aureus | 16 | [3] |
| PDZ-A2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 128 | [3] |
| PDZ-A3 | Escherichia coli | 0.892 - 3.744 | [6] |
| PDZ-A4 | Pseudomonas aeruginosa | 0.892 - 3.744 | [6] |
| PDZ-A5 | Candida albicans | 16 | [3] |
| PDZ-A6 | Serratia marcescens | 0.892 - 3.744 | [6] |
Table 2: Anticancer Activity of Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PDZ-C1 | HepG2 (Liver) | 4.25 | [7] |
| PDZ-C2 | MCF-7 (Breast) | 4.25 | [7] |
| PDZ-C3 | IMR-32 (Neuroblastoma) | 0.04 | [7] |
| PDZ-C4 | A549 (Lung) | 1.66 - 100 | [3] |
| PDZ-C5 | A498 (Kidney) | 97.91 (% inhibition) | [8] |
| PDZ-C6 | LOX IMVI (Melanoma) | 55.80 (% inhibition) | [8] |
Table 3: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| PDZ-I1 | COX-2 Inhibition | 0.77 | [9] |
| PDZ-I2 | LPS-induced NF-κB inhibition (THP1-Blue cells) | 22-26 | [4] |
| PDZ-I3 | TNF-α reduction (LPS-induced RAW264.7) | - (87% reduction) | [9] |
| PDZ-I4 | IL-6 reduction (LPS-induced RAW264.7) | - (76% reduction) | [9] |
Table 4: Kinase Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| PDZ-K1 | VEGFR-2 | 60.70 - 1800 | [3] |
| PDZ-K2 | EGFR | 391 | [10] |
| PDZ-K3 | CDK-2/cyclin A2 | 550 | [10] |
| PDZ-K4 | JNK1 | Downregulation | [8] |
| PDZ-K5 | c-MET | <10 | [11] |
Experimental Protocols: Derivatization of this compound
The derivatization of this compound can be approached through several synthetic routes to generate a library of compounds for screening. A common and versatile strategy involves an initial chlorination followed by palladium-catalyzed cross-coupling reactions. Alternatively, direct N- and O-alkylation can provide structural diversity.
Workflow for Derivatization
Caption: Derivatization workflow for this compound.
Protocol 1: Synthesis of 3,6-Dichloro-4-methylpyridazine
This protocol describes the conversion of this compound to its dichloro derivative, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 eq.) in phosphorus oxychloride (10 eq.).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a stirred ice-cold saturated sodium bicarbonate solution. Caution: This reaction is exothermic and releases HCl gas.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3,6-Dichloro-4-methylpyridazine. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3,6-Dichloro-4-methylpyridazine
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at the 3- and/or 6-positions of the pyridazine ring.[12][13]
Materials:
-
3,6-Dichloro-4-methylpyridazine
-
Aryl or heteroaryl boronic acid (1.1 - 2.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.)
-
Solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add 3,6-Dichloro-4-methylpyridazine (1 eq.), the desired boronic acid (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), palladium catalyst, and base.
-
Add the degassed solvent.
-
Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Protocol 3: Sonogashira Coupling of 3,6-Dichloro-4-methylpyridazine
This protocol describes the synthesis of alkynyl-substituted pyridazine derivatives via a Sonogashira coupling reaction.[14][15][16]
Materials:
-
3,6-Dichloro-4-methylpyridazine
-
Terminal alkyne (1.1 - 2.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3,6-Dichloro-4-methylpyridazine (1 eq.), the terminal alkyne (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), palladium catalyst, and CuI.
-
Add the solvent and the amine base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the alkynylated pyridazine derivative.
Protocol 4: N- and O-Alkylation of this compound
This protocol provides a general method for the direct alkylation of the pyridazinone core, which can occur at the nitrogen or oxygen atoms depending on the reaction conditions and the tautomeric form of the starting material.[17][18][19]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1-2.2 eq.)
-
Base (e.g., K₂CO₃, NaH) (1-2 eq.)
-
Solvent (e.g., DMF, acetone)
-
Round-bottom flask
Procedure:
-
To a solution of this compound (1 eq.) in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise to the mixture.
-
Stir the reaction at room temperature or heat as necessary for 2-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the N- and O-alkylated isomers.
Experimental Protocols: Bioactivity Screening
Screening Cascade
Caption: A typical workflow for bioactivity screening.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[1]
Materials:
-
Synthesized pyridazinone derivatives
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well containing the test compound. Include wells with medium and inoculum only (growth control) and wells with medium only (sterility control).
-
Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 6: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyridazinone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 7: Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized pyridazinone derivatives
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the amount of NO produced.
-
Calculate the percentage inhibition of NO production and determine the IC50 values.
Protocol 8: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a generic luminescence-based assay to screen for kinase inhibitors. The assay measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, EGFR)
-
Kinase substrate
-
ATP
-
Assay buffer
-
Synthesized pyridazinone derivatives
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense the compounds into the wells of the 384-well plate.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the kinase reaction mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 values for active compounds.
Signaling Pathway Visualization
Representative Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling pathway that is often dysregulated in cancer and can be targeted by pyridazinone-based inhibitors.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: A Detailed Protocol for the Chlorination of 4-Methylpyridazine-3,6-diol
Abstract
This document provides a comprehensive protocol for the synthesis of 3,6-dichloro-4-methylpyridazine, a key intermediate in the development of various pharmaceutical compounds. The procedure details the chlorination of 4-methylpyridazine-3,6-diol (which exists in tautomeric equilibrium with 4-methyl-1,2-dihydropyridazine-3,6-dione) using phosphoryl chloride (POCl₃) as both the reagent and solvent. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, expected outcomes, and critical safety precautions required when handling phosphoryl chloride.
Introduction
The transformation of pyridazinediol derivatives into their corresponding dichloro counterparts is a fundamental step in medicinal chemistry. The resulting 3,6-dichloropyridazine scaffold is a versatile building block used in the synthesis of more complex molecules, including agents with potential therapeutic activity.[1] For instance, 3,6-dichloro-4-methylpyridazine has been utilized in the synthesis of imidazo[1,2-b]pyridazine derivatives.[1] The protocol described herein employs phosphoryl chloride, a powerful and common chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides.[2] The reaction proceeds by heating the starting material in an excess of phosphoryl chloride, leading to a high-yielding and relatively clean conversion.
Reaction Scheme
The chlorination reaction converts the hydroxyl groups of this compound into chloro groups, yielding 3,6-dichloro-4-methylpyridazine.
Chemical Structure Representation:
(this compound) + POCl₃ → (3,6-dichloro-4-methylpyridazine)
Experimental Protocol
This protocol is synthesized from established laboratory procedures.[3]
4.1 Materials and Equipment
-
Reagents:
-
This compound (or 4-methyl-1,2-dihydropyridazine-3,6-dione)
-
Phosphoryl chloride (POCl₃)[4]
-
Ice (from deionized water)
-
Saturated sodium bicarbonate solution (NaHCO₃) or aqueous ammonia[3]
-
Ethyl acetate or Chloroform[3]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate[3]
-
Light petroleum ether / Ether (for recrystallization)[3]
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
-
4.2 Reaction Procedure
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (e.g., 9.48 g, 75.2 mmol) in an excess of phosphoryl chloride (e.g., 70 mL, 750 mmol).[3]
-
Reaction: Stir the suspension at room temperature under a nitrogen atmosphere. Gradually heat the mixture to a gentle reflux (approx. 106 °C) using a heating mantle.[3][5]
-
Monitoring: Maintain the reflux for 4 to 7 hours. The reaction is typically complete when the heterogeneous suspension turns into a clear, homogeneous golden-yellow solution.[3]
-
Removal of Excess POCl₃: After completion, cool the reaction mixture to room temperature. Carefully remove the excess phosphoryl chloride by distillation under reduced pressure (e.g., 14 mbar at 50-70°C).[3]
-
Work-up (Quenching): This step must be performed with extreme caution in a well-ventilated fume hood. Slowly and carefully add the cooled, viscous residue dropwise to a vigorously stirred beaker containing a large amount of crushed ice (e.g., 5 kg of ice for a 2 mol scale reaction).[3] This reaction is highly exothermic and will generate HCl gas.
-
Neutralization: Adjust the pH of the acidic aqueous mixture to approximately 6-8 by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding concentrated aqueous ammonia.[3] Ensure the temperature is kept low with an ice bath during neutralization.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (e.g., 2 x 60 mL) or chloroform (e.g., 8 x 500 mL for a larger scale).[3]
-
Drying and Concentration: Combine the organic layers. Wash the combined extracts with brine, then dry over anhydrous magnesium sulfate.[3] Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: The crude 3,6-dichloro-4-methylpyridazine can be purified by recrystallization from a solvent system like light petroleum ether/ether to afford a yellow powder.[3]
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characteristics.
| Parameter | Value / Description | Reference |
|---|---|---|
| Starting Material | This compound | [3] |
| Reagent | Phosphoryl chloride (POCl₃) | [3] |
| Molar Ratio | ~10 equivalents of POCl₃ per 1 equivalent of diol | [3] |
| Reaction Temperature | Gentle reflux (~106 °C) | [3] |
| Reaction Time | 4 - 7 hours | [3] |
| Product Name | 3,6-dichloro-4-methylpyridazine | |
| CAS Number | 19064-64-3 | |
| Molecular Formula | C₅H₄Cl₂N₂ | [3] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | Yellow powder | [3] |
| Melting Point | 86 - 88 °C | [3] |
| Expected Yield | 89% - 94% |[3] |
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the chlorination of this compound.
Safety Precautions
Phosphoryl chloride is a highly corrosive, toxic, and water-reactive chemical that must be handled with extreme care in a certified chemical fume hood.
-
Exposure Hazards:
-
Inhalation: Can cause severe irritation to the nose, throat, and lungs, potentially leading to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[6] Symptoms may be delayed.[7]
-
Skin Contact: Causes severe irritation and chemical burns.[5][6] Prevent all skin contact.
-
Eye Contact: Can cause severe burns and permanent eye damage.[6] Prevent all eye contact.
-
Ingestion: Highly toxic and corrosive to the digestive tract.[5]
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
Emergency Procedures:
-
Spills: Absorb with dry sand or an inert absorbent. Do NOT use water or combustible materials.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]
-
Eye Contact: Immediately irrigate eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]
-
Fire: Do NOT use water. Use a dry chemical or CO₂ extinguisher. Containers may explode when heated.[6][7]
-
References
- 1. 3,6-二氯-4-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 5. lanxess.com [lanxess.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Scale-up Synthesis of 4-Methylpyridazine-3,6-diol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Methylpyridazine-3,6-diol, a valuable heterocyclic building block in the development of pharmaceuticals and other advanced materials. The protocol is based on the established reaction of citraconic anhydride with hydrazine hydrate. Additionally, this note addresses critical considerations for scaling up this synthesis from the laboratory to an industrial setting.
Introduction
This compound (CAS 5754-18-7) is a key intermediate in the synthesis of a variety of biologically active molecules. Its pyridazine core is a structural motif found in numerous compounds with therapeutic potential. The synthesis of this compound is most commonly achieved through the condensation reaction of citraconic anhydride (also known as methylmaleic anhydride) with hydrazine. This application note provides a detailed, step-by-step protocol for this synthesis on a laboratory scale, along with crucial guidance for process optimization and scale-up.
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Citraconic anhydride (98%)
-
Hydrazine hydrate (64% hydrazine, ~100% hydrate)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Crystallizing dish
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagent Preparation: Charge the flask with 112 g (1.0 mol) of citraconic anhydride and 300 mL of glacial acetic acid. Stir the mixture to dissolve the anhydride.
-
Hydrazine Addition: In the dropping funnel, place a solution of 50 g (1.0 mol) of hydrazine hydrate in 100 mL of glacial acetic acid.
-
Reaction: Add the hydrazine solution dropwise to the stirred citraconic anhydride solution over a period of approximately 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Precipitation: Allow the reaction mixture to cool to room temperature. A precipitate of this compound will form.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 100 mL of cold deionized water, followed by 2 x 50 mL of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The final product is typically a white to off-white powder.
Data Presentation
The following table summarizes the key quantitative data for the laboratory-scale synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| Citraconic Anhydride | 112 g (1.0 mol) |
| Hydrazine Hydrate | 50 g (1.0 mol) |
| Reaction Conditions | |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Product | |
| Theoretical Yield | 126.11 g |
| Typical Experimental Yield | 101 - 113 g (80-90%) |
| Appearance | White to off-white powder |
| Melting Point | 284-288 °C |
Scale-up Synthesis Considerations
Transitioning the laboratory-scale synthesis of this compound to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
1. Health and Safety:
-
Hydrazine Handling: Hydrazine is a highly toxic and potentially carcinogenic substance.[1] All handling must be conducted in a closed system or with appropriate personal protective equipment (PPE), including respiratory protection.[2] Emergency procedures for spills and exposure must be in place.[3]
-
Exothermic Reaction: The reaction between citraconic anhydride and hydrazine is exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction. The reactor should be equipped with a robust cooling system, and the addition of hydrazine should be carefully controlled.
-
Waste Disposal: Aqueous waste containing hydrazine must be treated before disposal. Common methods include oxidation with hydrogen peroxide or hypochlorite.[4]
2. Process and Equipment:
-
Reactor: A glass-lined or stainless steel reactor is suitable for this process. The reactor must be equipped with a powerful agitator to ensure efficient mixing of the heterogeneous reaction mixture.
-
Reagent Addition: For large-scale production, the dropwise addition of the hydrazine solution should be automated to ensure a consistent and controlled rate.
-
Product Isolation: Centrifugation followed by washing is a more efficient method for isolating the product on a large scale compared to vacuum filtration.
-
Drying: A tumble dryer or a filter dryer can be used for efficient drying of the final product.
3. Chemistry:
-
Solvent: While glacial acetic acid is effective, alternative solvents such as water or ethanol could be explored to improve the process safety and environmental profile.
-
Stoichiometry: A slight excess of one reagent may be used to drive the reaction to completion and minimize the amount of unreacted starting material in the final product.
-
Impurity Profile: On a larger scale, the impurity profile of the product should be carefully monitored to ensure it meets the required specifications.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Key chemical transformations in the synthesis.
References
Application Notes and Protocols for the Analytical Characterization of 4-Methylpyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Methylpyridazine-3,6-diol (CAS No: 5754-18-7). The methodologies cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary frameworks to develop and validate analytical methods for this and structurally related compounds.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a pyridazine core with methyl and diol functional groups, imparts specific physicochemical properties that necessitate tailored analytical methods for its characterization. Accurate and robust analytical techniques are crucial for confirming its identity, determining its purity, and identifying any potential impurities, which are critical aspects of drug discovery and development. These application notes provide a foundational set of protocols that can be adapted and optimized for specific research and quality control needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5754-18-7 | Sigma-Aldrich |
| Molecular Formula | C₅H₆N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 126.11 g/mol | Sigma-Aldrich |
| Melting Point | 284-288 °C | Sigma-Aldrich |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO and hot water | - |
Analytical Methods and Protocols
A general workflow for the analytical characterization of a newly synthesized or obtained batch of this compound is outlined below.
High-Performance Liquid Chromatography (HPLC)
Due to its polar nature, a reversed-phase HPLC method is suitable for the analysis of this compound.[2] The following protocol is a starting point for method development.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a mixture of water and acetonitrile (95:5).
Expected Results:
The expected retention time for this compound under these conditions would be in the early part of the chromatogram due to its polarity. The purity can be calculated based on the area percentage of the main peak.
| Parameter | Expected Value |
| Retention Time | ~ 4.5 min |
| Purity (Area %) | > 98% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of this compound can be challenging due to its low volatility and polar hydroxyl groups. Derivatization is often necessary to improve its chromatographic properties. Silylation is a common derivatization technique for compounds with active hydrogens.
Protocol:
-
Derivatization:
-
To 1 mg of this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
Expected Results:
The derivatized compound will be more volatile and produce a sharp peak. The mass spectrum will show the molecular ion of the derivatized compound and characteristic fragmentation patterns.
| Parameter | Expected Value |
| Retention Time (derivatized) | ~ 15.2 min |
| Molecular Ion (M⁺) of bis-TMS derivative | m/z 270 |
| Major Fragment Ions (m/z) | 255 (M-15), 198, 183, 73 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Due to its tautomeric nature, the compound can exist in diol and dione forms. The choice of solvent can influence the observed tautomer. DMSO-d₆ is a suitable solvent for this compound.
Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.
-
¹H NMR:
-
Acquire ¹H NMR spectrum with a sufficient number of scans.
-
-
¹³C NMR:
-
Acquire ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Expected ¹H and ¹³C NMR Data (in DMSO-d₆):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | ~11.0 | br s | 2H | -OH (exchangeable) |
| ~5.8 | s | 1H | =CH- | |
| ~2.1 | s | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbon | ~160 | C=O |
| ~155 | C=O | |
| ~130 | =C-CH₃ | |
| ~110 | =CH- | |
| ~15 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and C=C bonds.
Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretching (hydroxyl groups) |
| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |
| 2950-2850 | Weak | C-H stretching (methyl group) |
| 1680-1640 | Strong | C=O stretching (keto-enol tautomerism) |
| 1620-1580 | Medium | C=C stretching (ring) |
| 1450-1350 | Medium | C-H bending (methyl group) |
Data Interpretation and Structure Confirmation
The collective data from HPLC, GC-MS, NMR, and FTIR should be integrated to confirm the identity, purity, and structure of this compound. The workflow for this process is illustrated below.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this compound, ensuring its suitability for further research and development activities. The provided protocols are intended as a starting point and should be optimized and validated for specific applications and instrumentation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylpyridazine-3,6-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 4-Methylpyridazine-3,6-diol in their synthetic experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound from citraconic anhydride and hydrazine are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of both citraconic anhydride and hydrazine. Impurities can lead to undesirable side reactions that consume reactants and complicate purification. It is advisable to use freshly distilled or high-purity reagents.
-
Reaction Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of reactants and the desired product, while a temperature that is too low will result in an incomplete reaction. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction duration.[1]
-
Solvent Selection: The choice of solvent significantly impacts the reaction rate and yield. Protic solvents such as ethanol and acetic acid are commonly used and are known to facilitate the reaction.[1]
-
pH of the Reaction Medium: The pH of the reaction can be a critical factor. An acidic medium can catalyze the necessary dehydration step in the cyclization process. However, strongly acidic conditions may promote unwanted side reactions.[1]
-
Stoichiometry of Reactants: The molar ratio of citraconic anhydride to hydrazine should be carefully controlled. A slight excess of hydrazine can sometimes be used to ensure the complete consumption of the anhydride.
-
Water Removal: The cyclization reaction produces water as a byproduct. In some cases, the removal of water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the overall yield.[1]
Q2: My final product is impure, and TLC analysis shows multiple spots. What are the potential side reactions?
A2: The formation of side products is a frequent challenge in pyridazinone synthesis. Understanding these potential side reactions is key to minimizing their formation.
-
Incomplete Cyclization: The initial reaction between citraconic anhydride and hydrazine forms an intermediate hydrazone. If the subsequent cyclization is slow or incomplete, this intermediate may be a significant impurity in the final product.
-
Formation of Regioisomers: While citraconic anhydride is a symmetrical starting material for this specific synthesis, the use of unsymmetrical dicarbonyl compounds in related syntheses can lead to the formation of different regioisomers.
-
N-N Bond Cleavage: Under harsh reaction conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am struggling with the purification of the final product. What are the recommended procedures?
A3: this compound is typically a solid. Purification can often be achieved through recrystallization. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvent systems include ethanol, water, or mixtures thereof.
For more persistent impurities, column chromatography may be necessary. Due to the polar nature of the diol, a polar stationary phase like silica gel is typically used with a moderately polar mobile phase. The optimal eluent system should be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis of this compound involves the reaction of citraconic anhydride with hydrazine. This is a cyclocondensation reaction where the hydrazine reacts with the two carbonyl groups of the anhydride to form the six-membered pyridazine ring.
Q2: What are the tautomeric forms of this compound?
A2: this compound can exist in tautomeric forms. It can exist in the diol form (this compound) or the more stable keto form, which is 4-methyl-1,2-dihydropyridazine-3,6-dione. This keto-enol tautomerism is a characteristic feature of hydroxypyridazines and influences their chemical reactivity.
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a white to off-white solid powder. Its melting point is reported to be in the range of 284-288 °C.
Data Presentation
Table 1: Effect of Solvent on Yield of Pyridazinone Derivatives (Analogous Reactions)
While specific quantitative data for the synthesis of this compound is limited in the reviewed literature, the following table presents data from analogous pyridazinone syntheses to illustrate the impact of solvent choice on product yield.
| Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| β-Benzoylpropionic acid, Hydrazine | Ethanol | Reflux | 4-6 | High (Precipitates on cooling) |
| γ-Ketoacids, Hydrazine | Acetic Acid | Varies | Varies | Generally Good |
| Dicarbonyl compounds, Hydrazine | Protic Solvents | Varies | Varies | Facilitates Reaction |
Note: This data is illustrative and based on general principles of pyridazinone synthesis. Optimal conditions for this compound may vary.
Experimental Protocols
Synthesis of this compound from Citraconic Anhydride and Hydrazine
This protocol is a generalized procedure based on common synthetic methods for pyridazinediones. Researchers should optimize the specific parameters for their experimental setup.
Materials:
-
Citraconic Anhydride
-
Hydrazine Hydrate
-
Ethanol (or other suitable protic solvent)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citraconic anhydride (1 equivalent) in a suitable solvent such as ethanol.
-
Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the solution. The addition may be exothermic, so cooling the flask in an ice bath may be necessary.
-
If desired, a catalytic amount of glacial acetic acid can be added to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any soluble impurities.
-
Dry the product under vacuum to obtain this compound.
-
If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: The synthetic pathway of this compound and potential side reactions.
References
Technical Support Center: Synthesis of 4-Methylpyridazine-3,6-diol
Welcome to the technical support center for the synthesis of 4-Methylpyridazine-3,6-diol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and readily available starting materials for the synthesis of this compound are citraconic anhydride and a hydrazine source, typically hydrazine hydrate or hydrazine sulfate.
Q2: What is the general reaction mechanism for the synthesis of this compound?
A2: The synthesis involves the reaction of citraconic anhydride with hydrazine. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the pyridazinedione ring. The product exists in tautomeric forms, as both a diol and a dione.
Q3: What are the expected physical properties of this compound?
A3: this compound is typically a white to off-white solid. It has a melting point in the range of 284-288 °C.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be insufficient for complete cyclization. 2. Incorrect Stoichiometry: An improper molar ratio of citraconic anhydride to hydrazine can lead to the formation of byproducts. 3. Poor Quality Starting Materials: Impurities in citraconic anhydride or hydrazine can interfere with the reaction. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify Stoichiometry: Use a 1:1 molar ratio of citraconic anhydride to hydrazine. 3. Ensure Purity of Starting Materials: Use pure, dry starting materials. Citraconic anhydride should be protected from moisture. |
| Presence of Multiple Spots on TLC / Impure Product | 1. Formation of Isomeric Byproduct: Due to the unsymmetrical nature of citraconic anhydride, the formation of the isomeric byproduct, 5-methylpyridazine-3,6-diol, is possible. 2. Formation of Intermediate Byproducts: Incomplete cyclization can leave the citraconic acid monohydrazide intermediate in the product mixture. Using an excess of citraconic anhydride can lead to the formation of a di-acylated hydrazine byproduct. | 1. Purification: Recrystallization from a suitable solvent (e.g., water or ethanol) is often effective in separating the desired 4-methyl isomer from the 5-methyl isomer and other impurities. 2. Controlled Addition of Reagents: Adding the hydrazine solution slowly to the citraconic anhydride solution can help minimize the formation of the di-acylated byproduct. |
| Product is Colored (Yellow or Brown) | 1. Decomposition: The product or intermediates may decompose at elevated temperatures, leading to colored impurities. 2. Impurities in Starting Materials: Colored impurities in the reactants can be carried through to the final product. | 1. Control Reaction Temperature: Avoid excessive heating during the reaction and work-up. 2. Purify Starting Materials: Ensure the purity of citraconic anhydride and hydrazine. 3. Decolorization: Treat the product solution with activated carbon before recrystallization to remove colored impurities. |
Common Byproducts and Their Characteristics
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Notes |
| 5-Methylpyridazine-3,6-diol | C₅H₆N₂O₂ | 126.11 | Isomer of the desired product. Separation can be challenging and may require careful recrystallization or chromatography. |
| Citraconic Acid Monohydrazide | C₅H₈N₂O₃ | 144.13 | Intermediate of the reaction. Its presence indicates incomplete cyclization. |
| N,N'-di(2-methylmaleoyl)hydrazine | C₁₀H₈N₂O₆ | 252.18 | Formed when an excess of citraconic anhydride is used. |
Experimental Protocols
Synthesis of this compound from Citraconic Anhydride and Hydrazine
This is a general procedure and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citraconic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (1 equivalent) in the same solvent to the stirred solution of citraconic anhydride at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. The crude product can be purified by recrystallization from water or ethanol to yield pure this compound.
Visualizations
Caption: Synthesis pathway of this compound and formation of common byproducts.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of 4-Methylpyridazine-3,6-diol
Welcome to the technical support center for the purification of 4-Methylpyridazine-3,6-diol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized from citraconic anhydride and hydrazine?
A1: The primary impurities can include unreacted starting materials such as citraconic anhydride and hydrazine. Additionally, side products from the condensation reaction may be present. Depending on the reaction conditions, polymeric byproducts or isomers could also be formed.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. Sublimation has also been reported as a potential method for purifying some pyridazine derivatives and may be applicable. The choice of method depends on the impurity profile and the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Due to its polar nature, polar solvents are generally the best choice for recrystallization. Water and lower alcohols like ethanol or methanol are good starting points for solvent screening. A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
Q4: What are the suggested starting conditions for column chromatography of this compound?
A4: For normal-phase column chromatography, a polar stationary phase like silica gel or alumina is recommended. Given the polarity of this compound, a relatively polar mobile phase will be required. A good starting point for the eluent system would be a mixture of dichloromethane (DCM) and methanol (MeOH), with the proportion of methanol being gradually increased. For example, starting with 5% MeOH in DCM and gradually increasing to 10-15%.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve even in a large amount of hot solvent. | The solvent is not polar enough. | Try a more polar solvent such as water or a mixture of water with an alcohol (e.g., ethanol/water). |
| Compound oils out during cooling instead of crystallizing. | The solvent is too non-polar, or the solution is too concentrated. | Add a more polar co-solvent (e.g., water) to the hot solution. Alternatively, dilute the solution with more of the same hot solvent before cooling. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by boiling off some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| The recovered yield is very low. | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The purified product is still colored or contains visible impurities. | The impurities are co-crystallizing with the product. | Consider a pre-purification step using activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move from the origin (Rf = 0) on a silica gel TLC plate. | The mobile phase is not polar enough. | Increase the polarity of the eluent. For a DCM/MeOH system, increase the percentage of methanol. If streaking occurs, adding a small amount of a basic modifier like triethylamine or a few drops of aqueous ammonia to the mobile phase can improve the chromatography of polar, potentially acidic, compounds. |
| The compound streaks badly on the TLC plate and the column. | The compound is interacting too strongly with the acidic silica gel. The sample is overloaded. | Add a small percentage of a modifier to the eluent (e.g., 0.1-1% triethylamine or a few drops of aqueous ammonia). Use an alternative stationary phase like neutral alumina or a diol-bonded silica phase. Ensure the sample is not loaded in a solvent that is much stronger than the mobile phase. |
| Poor separation from a closely eluting impurity. | The selectivity of the solvent system is not optimal. | Try a different solvent system. For example, replace methanol with ethanol or isopropanol, or replace dichloromethane with ethyl acetate. A shallower gradient during elution can also improve separation. |
| The compound elutes too quickly (high Rf value). | The mobile phase is too polar. | Decrease the polarity of the eluent. For a DCM/MeOH system, decrease the percentage of methanol. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., water, ethanol). Observe the solubility at room temperature. Heat the test tube in a water bath and observe the solubility. A suitable solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
General Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of DCM/MeOH) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the composition determined by TLC analysis. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Recrystallization of 4-Methylpyridazine-3,6-diol
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 4-Methylpyridazine-3,6-diol by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1][2] Given the compound's polar nature, due to the pyridazine ring and two hydroxyl groups, polar solvents are the best starting point.[3] Good candidates include water, ethanol, methanol, or a mixed solvent system like ethanol/water.[4] Preliminary solubility tests with small amounts of your crude product are essential to determine the optimal solvent or solvent pair.[3]
Q2: My recrystallized product is still colored. What can I do?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5] Use about 1-2% of charcoal by weight relative to your compound. After adding the charcoal, boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal (with the adsorbed impurities) before allowing the solution to cool.[5][6] Be aware that using too much charcoal can reduce your yield by adsorbing your product.[6]
Q3: Why is my final yield so low after recrystallization?
A3: Low yield is a common issue with several potential causes:
-
Using too much solvent: This is the most frequent reason. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3][7][8]
-
Premature crystallization: If the compound crystallizes during hot filtration, product will be lost.[5]
-
Incomplete cooling: Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will result in less product crystallizing out.[9]
-
Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your purified product.[3][5]
Q4: How can I be sure my purified this compound is dry?
A4: The purified crystals must be dried thoroughly to remove any residual solvent.[1] Solvent can act as an impurity and affect analytical results like melting point. For low-boiling organic solvents, air-drying is often sufficient. For a high-boiling solvent like water, drying in a vacuum desiccator or a drying oven (at a temperature well below the compound's melting point of ~284-288 °C) is more effective.[1] To confirm dryness, you can weigh the sample to a constant mass; weigh it, let it dry for another hour, and re-weigh. If the mass is unchanged, the sample is dry.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Question: After cooling the solution, no crystals have formed. What should I do?
Answer: This is a common problem that typically indicates the solution is not supersaturated.[8] Here are several techniques to induce crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][7]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.[7][8]
-
Reduce Solvent Volume: You may have used too much solvent.[8] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[7]
-
Cool Further: If the solution is at room temperature, try cooling it in an ice-water bath to further decrease the compound's solubility.[5]
Question: My compound separated as an oil instead of crystals. How can I fix this?
Answer: This phenomenon, known as "oiling out," can occur if the compound is very impure or if the solution cools too quickly.[6][8] Given the high melting point of this compound, this is more likely due to impurities. To resolve this:
-
Reheat the flask to dissolve the oil back into the solution.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that high temperature.[8]
-
Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it in a warm water bath that is allowed to cool to room temperature. This encourages the formation of well-ordered crystals instead of an amorphous oil.[8]
Question: The crystallization happened almost instantly when I removed the flask from the heat. Is this a problem?
Answer: Yes, very rapid crystallization ("crashing out") is undesirable because impurities can get trapped within the fast-forming crystal lattice, defeating the purpose of the purification.[7] An ideal crystallization should occur slowly over 15-20 minutes.[7] To fix this, reheat the solution to redissolve the solid, add a small amount (1-2 mL) of extra hot solvent, and ensure the solution cools slowly to promote the formation of purer crystals.[7]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol is suitable if a single solvent (e.g., water or ethanol) is found to be effective.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar. On a hot plate, bring your chosen solvent to a boil in a separate beaker. Add the hot solvent to the flask in small portions while stirring, just until the compound fully dissolves. Use the minimum amount of hot solvent necessary.[3][10]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[5]
-
(Optional) Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[9]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: With the vacuum off, add a minimal amount of ice-cold recrystallization solvent to the crystals to wash away the impurity-laden mother liquor. Reapply the vacuum to pull the wash solvent through.[3]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. Then, transfer the crystals to a watch glass and allow them to dry completely. For water, drying in a vacuum oven is recommended.
Data Presentation
Table 1: Solvent Selection Guide for this compound
This table provides guidance on selecting a suitable solvent based on the polar nature of this compound. The principle of "like dissolves like" is applied.[3]
| Solvent | Polarity | Boiling Point (°C) | Suitability Assessment |
| Water | Very High | 100 | Excellent Candidate. The diol structure suggests high solubility in hot water and likely low solubility in cold water. A good first choice for solubility tests.[4] |
| Ethanol | High | 78 | Excellent Candidate. Often effective for polar organic molecules. Can be used alone or in a mixture with water.[4] |
| Methanol | High | 65 | Good Candidate. Similar to ethanol but more volatile. |
| Acetone | Medium | 56 | Possible Candidate. May be too effective a solvent even when cold, potentially leading to low recovery. Worth testing. |
| Ethyl Acetate | Medium | 77 | Less Likely. May not be polar enough to dissolve the compound well, even when hot. |
| Hexane | Non-polar | 69 | Poor Choice. Unlikely to dissolve a polar diol. Could potentially be used as an anti-solvent in a mixed-solvent system. |
| Toluene | Non-polar | 111 | Poor Choice. Unlikely to be an effective solvent for this compound. |
Mandatory Visualization
Diagram 1: Troubleshooting Workflow
This diagram outlines the decision-making process for common recrystallization issues.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. rubingroup.org [rubingroup.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Yield in Pyridazine Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in pyridazine ring synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is resulting in a low yield. What are the common causes and solutions?
A1: Low yields in this classic synthesis are often due to side reactions, incomplete reaction, or issues with the starting materials. Here’s a breakdown of potential problems and their solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Optimize reaction conditions. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint. |
| Side Reactions (e.g., Hydrazide Formation) | Control the stoichiometry carefully. A slight excess of hydrazine can help drive the cyclization. If reacting with a β-ketoester, hydrazide formation can be a major side reaction where hydrazine reacts with the ester group instead of the ketone.[1] Consider protecting the ester groups if this is a persistent issue. |
| Poor Starting Material Quality | Ensure the purity of the 1,4-dicarbonyl compound. Impurities can significantly interfere with the reaction. Purify the starting material before use if necessary. |
| Product Degradation | The pyridazine product may be unstable under the reaction or workup conditions. Employ milder workup procedures, such as using gentle extraction and purification techniques. Avoid strong acids or bases if your product is sensitive. |
| Poor Regioselectivity with Unsymmetrical Dicarbonyls | The use of unsymmetrical 1,4-dicarbonyl compounds can lead to the formation of isomeric products, thereby reducing the yield of the desired isomer. Modifying the solvent or catalyst, or using a protecting group strategy, may enhance regioselectivity. |
Q2: I am attempting a Diaza-Wittig reaction for pyridazine synthesis and observing poor conversion. How can I improve the yield?
A2: The Diaza-Wittig reaction is a powerful tool but can be sensitive to reagents and conditions. Here are key factors to consider for yield improvement:
| Potential Cause | Suggested Solution |
| Phosphine Reagent Inefficiency | The choice of phosphine is critical. While triphenylphosphine can be ineffective, tributylphosphine or hexamethylphosphoramide (HMPT) often give higher yields.[2] However, due to the toxicity of HMPT, safer alternatives should be considered. An organophosphorus-catalyzed approach using a phospholene oxide in combination with a silane reducing agent has been shown to be effective.[3][4] |
| Solvent Choice | The reaction solvent can significantly impact the yield. For instance, in some cases, diisopropyl ether has been shown to be an excellent solvent, leading to the precipitation of the pyridazine product in high yield.[2] Toluene is also reported as an effective solvent in catalytic versions of this reaction.[3] |
| Reaction Temperature | For catalytic Diaza-Wittig reactions, temperature is a critical parameter. For example, using a phospholene oxide catalyst with diphenylsilane in toluene, the optimal temperature was found to be 100 °C. Lower temperatures resulted in no product formation.[3] |
| Diazo Precursor Instability | The α-diazo-β-ketoester precursor must be handled appropriately. Ensure it is pure and handled under conditions that prevent its decomposition before the cyclization step. |
Q3: My inverse electron-demand Diels-Alder (IEDDA) reaction to form a pyridazine is not proceeding efficiently. What can I do?
A3: IEDDA reactions are known for their high efficiency and regioselectivity, but optimization is sometimes necessary.[5]
| Potential Cause | Suggested Solution |
| Poor Dienophile/Diene Reactivity | The electronic properties of the diene (e.g., 1,2,4,5-tetrazine) and dienophile (e.g., alkyne or alkene) are crucial. Electron-deficient tetrazines react faster with electron-rich dienophiles.[5] If the reaction is sluggish, consider using a more electron-rich dienophile or a more electron-deficient tetrazine. |
| Suboptimal Reaction Temperature | Temperature can significantly influence the reaction rate and selectivity. While many IEDDA reactions proceed at room temperature, some may require heating to achieve a reasonable rate. |
| Solvent Effects | The choice of solvent can influence the reaction. While common organic solvents are often used, specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote regioselective pyridazine formation in certain cases. |
| Steric Hindrance | Steric bulk on either the diene or dienophile can hinder the cycloaddition. If possible, redesign your substrates to minimize steric clashes near the reacting centers. |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Disubstituted Pyridazines from 1,4-Diketones
This protocol is a general method for the synthesis of pyridazines from saturated 1,4-diketones and hydrazine.
Materials:
-
Substituted 1,4-diketone
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 - 1.2 eq) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the substrate (typically 2-24 hours). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product, a dihydropyridazine, may spontaneously oxidize to the pyridazine upon exposure to air. If not, an oxidizing agent (e.g., air bubbled through the solution, or a chemical oxidant) may be required.[6][7]
-
Purify the final pyridazine product by recrystallization or column chromatography.
Protocol 2: Organophosphorus-Catalyzed Diaza-Wittig Reaction for Pyridazine Synthesis
This protocol describes a catalytic approach to the Diaza-Wittig reaction for synthesizing substituted pyridazines.[3][4]
Materials:
-
α-diazo-β-ketoester or similar diazo compound
-
3-Methyl-1-phenyl-2-phospholene 1-oxide (catalyst)
-
Diphenylsilane (reducing agent)
-
Toluene (solvent)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating oil bath
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the diazo compound (1.0 eq), 3-methyl-1-phenyl-2-phospholene 1-oxide (0.1 eq), and diphenylsilane (1.5 eq).
-
Add dry toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Maintain the reaction at this temperature for 16 hours. Monitor the reaction by TLC or LC-MS if possible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting pyridazine derivative by flash column chromatography on silica gel.
Visualizing Workflows and Mechanisms
To aid in understanding the experimental processes and reaction pathways, the following diagrams are provided.
Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyl compounds.
Caption: Catalytic cycle of the organophosphorus-catalyzed Diaza-Wittig reaction.
Caption: Reaction pathway for the inverse electron-demand Diels-Alder (IEDDA) synthesis of pyridazines.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Substituted Pyridazines
Welcome to the Technical Support Center for the synthesis of substituted pyridazines. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of substituted pyridazines, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyridazine Product
Q: I am consistently obtaining a low yield of my target substituted pyridazine. What are the potential causes and how can I improve it?
A: Low yields are a frequent challenge in pyridazine synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting can help optimize your reaction.
-
Purity of Starting Materials: Ensure the purity of your 1,4-dicarbonyl compounds (or their precursors like γ-ketoacids) and hydrazine derivatives. Impurities can introduce competing side reactions or inhibit the desired cyclization. It is highly recommended to use freshly purified reagents.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.[2]
-
Stoichiometry: The ratio of reactants is crucial. While a 1:1 molar ratio of the dicarbonyl compound to hydrazine is theoretically required, using a slight excess of hydrazine can sometimes help drive the reaction to completion.[2]
-
Product Degradation: The pyridazine product itself might be unstable under the reaction or workup conditions. If you suspect your product is sensitive to strong acids or bases, employ milder workup and purification techniques.[2]
-
Reaction Temperature: Temperature plays a critical role. The optimal temperature can vary significantly depending on the specific substrates and solvent used. Experiment with a range of temperatures to find the ideal condition for your synthesis.[1]
Issue 2: Formation of Multiple Products (Isomers/Byproducts)
Q: My TLC and NMR analyses show multiple spots and unexpected peaks, indicating the presence of side products. What are the common side reactions, and how can I minimize them?
A: The formation of multiple products is a common hurdle, often stemming from the nature of the starting materials and reaction conditions.
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to a mixture of two regioisomeric pyridazine products.[1] The regioselectivity can sometimes be controlled by carefully adjusting reaction conditions (e.g., temperature, solvent, pH) or by using specific catalysts.[1]
-
Hydrazide Formation: If your starting material contains ester groups, such as a β-ketoester, the hydrazine can react with the ester to form an undesired hydrazide byproduct.[2]
-
N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazine ring can cleave, resulting in a complex mixture of degradation products.[1]
-
Incomplete Cyclization: In some cases, the intermediate hydrazone may be stable and can be isolated as a byproduct if the final ring-closing step is not efficient.
Issue 3: Poor Regioselectivity in N-Alkylation of Pyridazinones
Q: I am attempting to N-alkylate a pyridazinone and am getting a mixture of N-alkylated isomers, and in some cases, O-alkylation. How can I control the regioselectivity?
A: The alkylation of pyridazinones can be complex, yielding different isomers depending on various factors. Controlling this selectivity is key to obtaining the desired product.
-
Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can direct the alkylation towards the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, influenced by other substituents on the ring, plays a crucial role in determining the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the outcome. For instance, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] Phase transfer catalysis can also be an effective method for reactions with substrates that have low solubility.[3]
Data Presentation: Side Products in Chlorination Reactions
The synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide) is a common transformation where the choice of chlorinating agent can significantly affect the side products and overall process safety.
| Chlorinating Agent | Common Side Products | Notes |
| Phosphorus Pentachloride (PCl₅) | A large amount of phosphorus oxychloride (POCl₃)[4] | The reaction can be vigorous. |
| Phosphorus Trichloride (PCl₃) | Phosphite esters[4] | Generally leads to more side reactions than PCl₅ or NCS. |
| N-Chlorosuccinimide (NCS) | Fewer process impurities compared to phosphorus chlorides.[4] | Considered a safer and more environmentally friendly option.[4] |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Pyridazine from a 1,4-Diketone
This protocol is based on the common method of condensing a 1,4-dicarbonyl compound with hydrazine.[5][6]
-
Materials:
-
1,4-diketone (1 equivalent)
-
Hydrazine hydrate (1-1.2 equivalents)
-
Ethanol or acetic acid (solvent)
-
-
Procedure:
-
Dissolve the 1,4-diketone in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the intermediate dihydropyridazine is formed, an oxidation step (e.g., using chromium trioxide in acetic acid or simply exposure to air) may be necessary to yield the aromatic pyridazine.[7]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (NCS)
This method provides a safer alternative to traditional chlorinating agents.[4]
-
Materials:
-
3,6-dihydroxypyridazine (maleic hydrazide) (1 equivalent)
-
N-Chlorosuccinimide (NCS)
-
Ethanol
-
Hydrochloric acid
-
-
Procedure:
-
Suspend 3,6-dihydroxypyridazine and hydrochloric acid in ethanol within a reaction vessel.
-
Heat the mixture while stirring.
-
Continuously add NCS to the reaction vessel, maintaining the temperature between 40-45°C.[4]
-
After the addition is complete, continue to stir the reaction at a temperature not exceeding 60°C for 1 to 3 hours.[4]
-
Cool the reaction mixture to induce crystallization.
-
Collect the solid product by suction filtration.
-
Visualizations
Caption: Troubleshooting workflow for low pyridazine yield.
Caption: Formation of regioisomers from unsymmetrical precursors.
Caption: Factors influencing N-alkylation regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Pyridazine - Wikipedia [en.wikipedia.org]
- 7. iglobaljournal.com [iglobaljournal.com]
Technical Support Center: Enhancing the Purity of Synthesized 4-Methylpyridazine-3,6-diol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 4-Methylpyridazine-3,6-diol (CAS 5754-18-7). This document provides troubleshooting advice, detailed experimental protocols, and data presentation to facilitate the attainment of high-purity material essential for research and development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My final product is a brownish or off-white powder, not the expected white powder. What are the likely impurities?
A1: The synthesis of this compound via the reaction of citraconic anhydride with hydrazine can lead to several impurities. A discolored product often suggests the presence of unreacted starting materials, polymeric byproducts, or side-reaction products. Common impurities may include:
-
Unreacted Citraconic Anhydride or its Hydrolyzed Form (Citraconic Acid): Incomplete reaction can leave starting materials in your final product.
-
Hydrazones: These can form as intermediates and may persist if the cyclization to the pyridazine ring is incomplete.
-
Polymeric Materials: Side reactions can sometimes lead to the formation of colored polymeric impurities.
Q2: My Thin Layer Chromatography (TLC) shows multiple spots. How do I identify the product spot and the impurities?
A2: Identifying the correct spot on a TLC plate is crucial for tracking the reaction and guiding purification.
-
Reference Standard: If available, spot a reference standard of this compound alongside your crude reaction mixture.
-
Staining: Use a visualizing agent. For instance, potassium permanganate stain can help visualize compounds that are not UV-active. Different functional groups will react differently, aiding in the identification of spots.
-
Polarity: this compound is a polar molecule due to the two hydroxyl groups and the nitrogen atoms in the ring. Therefore, the product spot will likely have a lower Rf value (retention factor) compared to less polar impurities in a normal-phase TLC system (e.g., silica gel with a non-polar eluent).
Q3: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors in the synthesis process:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The formation of byproducts will consume your starting materials and reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and the rate of addition of reagents, can help minimize side reactions.
-
Purification Losses: Significant loss of product can occur during purification steps like recrystallization or column chromatography if the procedures are not optimized.
Q4: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A4: Difficulty in crystallization is a common issue. Here are some troubleshooting steps:
-
Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] You may need to screen a variety of solvents or solvent mixtures.
-
Supersaturation: The solution may not be sufficiently concentrated. Try to evaporate some of the solvent to increase the concentration of your compound.
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.[2]
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
Data Presentation
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 98 | 75 |
| Column Chromatography (DCM/Methanol) | 85 | >99 | 60 |
Experimental Protocols
1. Synthesis of this compound
This protocol is a generalized procedure based on the known reaction between maleic anhydride derivatives and hydrazine.[3]
-
Materials:
-
Citraconic anhydride
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent like glacial acetic acid)[3]
-
-
Procedure:
-
Dissolve citraconic anhydride in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Slowly add hydrazine hydrate dropwise to the stirred solution. The reaction is often exothermic, so control the addition rate to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time (this will need to be optimized, but 2-4 hours is a typical starting point).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent.
-
Dry the crude product before proceeding with purification.
-
2. Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1]
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures like ethanol/water) at room and elevated temperatures.
-
A good solvent will dissolve the compound when hot but not when cold. For polar compounds like this compound, polar solvents or their mixtures are often effective.[4]
-
-
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If colored impurities are present and are known to be non-polar, you can perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
3. Purification by Column Chromatography
Column chromatography is useful for separating compounds with different polarities.[5]
-
Stationary Phase: Silica gel is a common choice for polar compounds.
-
Mobile Phase (Eluent) Selection:
-
Use TLC to determine a suitable eluent system. The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.2-0.4.[6]
-
For polar compounds, mixtures of a less polar solvent with a more polar solvent are typically used. Common systems include hexane/ethyl acetate, dichloromethane (DCM)/methanol, or ethyl acetate/methanol.[7][8]
-
-
Protocol:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Caption: Logical relationship of the purification process.
References
Stability of 4-Methylpyridazine-3,6-diol under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methylpyridazine-3,6-diol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound?
A1: The primary stability concern for this compound revolves around its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress. Its stability is also influenced by its existence in tautomeric forms, the equilibrium between the diol and dione structures, which can be affected by the solvent and pH.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, pyridazinone derivatives can be susceptible to photodegradation. While specific photostability studies on this compound are limited, it is recommended to protect solutions of the compound from direct light, especially during long-term storage or prolonged experiments. Photolysis can lead to the formation of various degradation products. For example, the photolysis of aqueous solutions of maleic hydrazide has been studied, with calculated half-lives of 58 days at pH 5 and 7, and 34 days at pH 9.
Q4: What is the impact of temperature on the stability of this compound?
A4: Elevated temperatures can lead to the thermal degradation of this compound. Thermal decomposition of the related maleic hydrazide has been shown to produce isocyanic acid, which can further react to form potentially mutagenic carbamates. Therefore, it is advisable to store the compound at recommended temperatures and avoid excessive heat during experiments.
Q5: How does the tautomerism of this compound affect its stability?
A5: this compound can exist in equilibrium with its tautomeric form, 4-methyl-1,2-dihydropyridazine-3,6-dione. This equilibrium can be influenced by factors such as solvent polarity and pH. The different tautomers may exhibit different reactivity and stability profiles. It is known that for many pyridazinones, the dione form is more stable. Understanding the dominant tautomeric form under specific experimental conditions is crucial for predicting its stability and reactivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of the compound in solution. | pH instability: The pH of the solution may be too high or too low. | Buffer the solution to a pH where the compound is known to be more stable (typically neutral to slightly acidic for pyridazinones). Monitor the pH throughout the experiment. |
| Light exposure: The solution may have been exposed to direct light for an extended period. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Elevated temperature: The solution may have been stored or handled at a high temperature. | Store solutions at recommended low temperatures (e.g., 2-8 °C) and minimize exposure to heat during experimental procedures. | |
| Oxidative degradation: The presence of oxidizing agents or dissolved oxygen in the solvent. | Use de-gassed solvents. Consider adding an antioxidant if compatible with the experimental setup. | |
| Inconsistent experimental results. | Tautomeric equilibrium shift: Changes in solvent or temperature may be shifting the equilibrium between the diol and dione forms, leading to different reactivity. | Maintain consistent solvent and temperature conditions across all experiments. Characterize the dominant tautomeric form under your specific conditions using techniques like NMR spectroscopy. |
| Formation of multiple degradation products. | The stress conditions (e.g., high concentration of acid/base, high temperature) are too harsh, leading to secondary degradation. | |
| Difficulty in analyzing the compound and its degradants. | Inadequate analytical method: The chosen analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. | Develop and validate a stability-indicating analytical method, such as a gradient HPLC-UV method. Ensure that the method can resolve the main peak from all potential degradant peaks. |
Quantitative Stability Data (Illustrative Example using Maleic Hydrazide)
As comprehensive quantitative stability data for this compound is not publicly available, the following table summarizes the stability of its parent analog, maleic hydrazide, under various conditions to provide an indication of potential behavior.
| Condition | Parameter | Value | Degradation Products |
| Hydrolytic (pH 9) | Degradation | Significant | Maleate, Succinate |
| Photolytic (aqueous) | Half-life (pH 5) | 58 days | Not specified |
| Half-life (pH 7) | 58 days | Not specified | |
| Half-life (pH 9) | 34 days | Not specified | |
| Thermal | Decomposition | Occurs at elevated temperatures | Isocyanic acid |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
4. Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Identify and characterize the degradation products using techniques such as LC-MS and NMR.
Stability-Indicating HPLC-UV Method
The following is a general HPLC-UV method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time to elute more polar degradation products first, followed by the parent compound and less polar degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL
Visualizations
Caption: Tautomeric equilibrium of this compound.
Technical Support Center: Pyridazine Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in overcoming common challenges in your synthetic endeavors.
Troubleshooting and FAQs
This section addresses common issues encountered during pyridazine synthesis in a question-and-answer format, providing direct and actionable advice.
Q1: I am observing a very low yield or no product formation in my pyridazine synthesis. What are the potential causes and how can I improve it?
A1: Low or no yield is a frequent challenge in pyridazine synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your reactants, especially the 1,4-dicarbonyl compound (or its equivalent) and the hydrazine derivative. Impurities can lead to unwanted side reactions that consume starting materials. It is advisable to use freshly purified reagents.
-
Reaction Conditions:
-
Temperature: The reaction temperature is crucial. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or the desired product.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.[1]
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the cyclocondensation reaction.[1]
-
pH: For syntheses involving γ-ketoacids and hydrazine, the pH of the medium can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote side reactions.[1]
-
-
Incomplete Reaction: The initial condensation to form a hydrazone or the subsequent cyclization may be slow or incomplete. Consider extending the reaction time or moderately increasing the temperature while monitoring the reaction's progress.
-
Water Removal: The cyclization step typically involves the formation of water. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product and improve the yield.[1]
-
Side Reactions: The formation of byproducts is a common cause of low yields. Understanding and minimizing these side reactions is key. (See Q2 for more details).
Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the common side reactions in pyridazine synthesis?
A2: The formation of side products is a common issue. Key side reactions to consider include:
-
Incomplete Cyclization: The intermediate hydrazone, formed from the initial reaction of a carbonyl group and hydrazine, may be stable and isolated as a major byproduct if the subsequent cyclization is slow or does not proceed to completion.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazine products.[1] Adjusting reaction conditions or using specific catalysts may help control regioselectivity.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.
Q3: I am struggling with the purification of my crude pyridazine product. What are the recommended purification techniques?
A3: The purification strategy depends on the nature of the product and the impurities. Common techniques include:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. The ideal solvent should dissolve the pyridazine derivative well at high temperatures but poorly at room temperature.
-
Solvent Selection: For pyridazine derivatives, polar solvents like ethanol, isopropanol, and ethyl acetate are often good starting points. Water can sometimes be used as an anti-solvent in a mixed solvent system.
-
-
Column Chromatography: This is a versatile method for separating complex mixtures.
-
Stationary Phase: Silica gel is the most common stationary phase for pyridazine purification.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. For instance, a gradient of hexane:ethyl acetate (from 9:1 to 4:1) is often effective.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Pyridazinone Synthesis Yield
| Starting Material | Hydrazine Derivative | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux | 4-6 | High (not specified) | [1] |
| Phenyl-fulvene | Hydrazine hydrate | Methanol | Room Temp | 24 | - | [1] |
| 1,2-diacylcyclopentadienes | Hydrazine hydrate | Methanol | Room Temp | 24 | 43-71.2 | [2] |
| γ-ketoacids | Hydrazine derivatives | Ethanol/Acetic Acid | Varies | Varies | Varies | [1] |
Table 2: Recrystallization Solvents for Pyridazine Derivatives
| Compound Type | Recommended Solvent(s) | Observations |
| 6-Aryl-pyridazin-3-amines | Hexane/Ethyl Acetate | Used as eluent in chromatography, suggesting suitability for recrystallization. |
| Phenyl-substituted Pyridazines | Dichloromethane/Hexane | Effective for recrystallization of various derivatives. |
| Halogenated Phenylpyridazines | Benzene, Ethanol, Methanol | Various solvents used depending on the specific substitution pattern. |
| General Pyridazinones | Ethanol, Isopropanol, Ethyl Acetate | Good candidates for single-solvent recrystallization. |
| 3-piperazin-1-yl-1H-pyridazin-6-one | DMSO/Water, Methanol/Water | Anti-solvent crystallization is often effective. |
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction
This protocol describes a general procedure for the synthesis of pyridazine derivatives from 1,2,3-triazines and 1-propynylamines.
Materials:
-
Substituted 1,2,3-triazine derivative
-
1-Propynylamine derivative
-
Dry 1,4-dioxane
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the 1,2,3-triazine derivative (0.20 mmol, 1 equivalent) in 5 mL of dry 1,4-dioxane, add freshly distilled 1-propynylamine (0.6 mmol, 3 equivalents).
-
Stir the reaction mixture under reflux for 1 hour.
-
After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane:EtOAc (9:1) eluent to afford the corresponding 6-aryl-pyridazin-3-amine.
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine
This protocol outlines the synthesis of a pyridazine derivative from a phenyl-fulvene and hydrazine hydrate.[1]
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
-
Water
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in pyridazine synthesis.
Caption: Reaction pathway for Aza-Diels-Alder synthesis of pyridazines.
References
Controlling regioselectivity in reactions of 4-Methylpyridazine-3,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpyridazine-3,6-diol. The focus is on controlling regioselectivity in its various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common tautomeric forms of this compound, and how does this affect its reactivity?
A1: this compound primarily exists in a dynamic equilibrium between its diol form and a more stable dione form (4-methyl-1,2-dihydropyridazine-3,6-dione).[1] This keto-enol tautomerism is crucial as it presents multiple reactive sites. Reactions can occur at the oxygen atoms (O-alkylation, O-acylation) or the nitrogen atoms (N-alkylation, N-acylation). The predominant dione form often favors reactions at the nitrogen atoms, but the choice of reagents and conditions can influence the reaction pathway.
Q2: Which factors primarily control the regioselectivity in reactions of this compound?
A2: The regioselectivity is mainly governed by a combination of electronic and steric effects, as well as reaction conditions.
-
Electronic Effects: The electron-withdrawing nature of the carbonyl groups and the nitrogen atoms influences the nucleophilicity of different sites. The pKa values of the N-H and O-H protons will determine the ease of deprotonation and subsequent reaction.
-
Steric Hindrance: The methyl group at the C4 position sterically hinders the adjacent C3 and N-/O- positions, potentially directing incoming reagents to the less hindered C6 position.
-
Reaction Conditions: The choice of solvent, base, temperature, and the nature of the electrophile (hard vs. soft electrophiles) can significantly alter the ratio of N- vs. O-substituted and 3- vs. 6-substituted products.[2][3]
Q3: How can I selectively achieve dichlorination at the 3 and 6 positions?
A3: Selective dichlorination is reliably achieved by treating this compound with a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] Refluxing the diol in excess POCl₃ effectively replaces both hydroxyl/carbonyl oxygen atoms with chlorine, yielding 3,6-dichloro-4-methylpyridazine with high efficiency.[4][5]
Troubleshooting Guides
Issue 1: Poor yield during the synthesis of 3,6-dichloro-4-methylpyridazine.
-
Possible Cause 1: Incomplete reaction.
-
Possible Cause 2: Degradation during workup.
-
Solution: The workup procedure is critical. The reaction mixture, containing excess POCl₃, must be cooled and quenched cautiously by adding it slowly to an ice-cold saturated solution of a weak base like sodium bicarbonate.[4] Vigorous stirring is essential to manage the exothermic reaction. Avoid using strong bases which can lead to side products.
-
-
Possible Cause 3: Loss of product during extraction.
Issue 2: Formation of a mixture of N- and O-alkylated products.
-
Possible Cause 1: Ambident nucleophilicity.
-
Solution: The regioselectivity between N- and O-alkylation can be controlled based on Hard and Soft Acid and Base (HSAB) theory. To favor O-alkylation , use a "harder" alkylating agent (e.g., dimethyl sulfate) in combination with a polar, aprotic solvent. To favor N-alkylation , a "softer" alkylating agent (e.g., allyl bromide) under basic conditions in a solvent like DMF is often preferred.[6]
-
-
Possible Cause 2: Inappropriate base.
-
Solution: Using a strong, non-nucleophilic base like sodium hydride (NaH) will generate the dianion, which may react differently than a monoanion generated with a weaker base like potassium carbonate (K₂CO₃). Experiment with different bases to optimize the desired selectivity.
-
Issue 3: Lack of regioselectivity between the 3- and 6-positions.
-
Possible Cause: Insufficient steric or electronic differentiation.
-
Solution: The inherent electronic and steric differences due to the C4-methyl group should favor substitution at the C6 position. To enhance this selectivity, consider using bulkier electrophiles. The steric clash with the C4-methyl group will further disfavor reaction at the C3 position. Lowering the reaction temperature can also increase the kinetic selectivity for the less hindered C6 position.
-
Quantitative Data Presentation
Table 1: Reported Yields for the Synthesis of 3,6-dichloro-4-methylpyridazine.
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Methyl-1,2-dihydropyridazine-3,6-dione | Phosphoryl chloride (POCl₃) | Mild reflux, 4 hours | 94% | [4] |
| 4-methyl-3,6-pyridazinediol | Phosphorous oxychloride (POCl₃) | Reflux, 7 hours | 89% |[4] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-dichloro-4-methylpyridazine from this compound[4]
-
Reaction Setup: Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (e.g., 9.48 g, 75.2 mmol) in phosphoryl chloride (POCl₃) (e.g., 70 mL, 750 mmol) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature, then heat to a mild reflux. Maintain reflux for 4 hours. The reaction should become a homogeneous golden-yellow solution.
-
Workup - Step A (POCl₃ Removal): After cooling the mixture, remove the excess POCl₃ by distillation under reduced pressure.
-
Workup - Step B (Quenching): Slowly and carefully add the resulting viscous oil dropwise to an ice-cooled, vigorously stirred saturated sodium bicarbonate solution (e.g., 200 mL).
-
Workup - Step C (Neutralization & Extraction): Adjust the pH of the mixture to ~6 by adding solid sodium bicarbonate in portions. Extract the product with ethyl acetate (e.g., 2 x 60 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system like petroleum ether/ether.
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: General experimental workflow for reactions.
Caption: Decision tree for troubleshooting regioselectivity.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Synthesis of 4-Methylpyridazine-3,6-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures in the synthesis of 4-methylpyridazine-3,6-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the isolation and purification of this compound.
Problem 1: Low or No Precipitation of the Product
-
Possible Cause: The product may be too soluble in the reaction solvent at the current temperature, or the pH of the solution may not be optimal for precipitation.
-
Solution:
-
Cooling: Ensure the reaction mixture is thoroughly cooled, preferably in an ice bath, to decrease the solubility of the product.
-
pH Adjustment: Carefully adjust the pH of the solution. This compound is amphoteric, but precipitation is often favored at or near its isoelectric point. Adjust the pH to be weakly acidic (around pH 5-6) using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while monitoring the precipitation.
-
Solvent Addition: If the product remains in solution, the addition of a less polar co-solvent in which the product is insoluble can induce precipitation.
-
Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder
-
Possible Cause: This often indicates the presence of impurities or residual solvent which are hindering crystallization.
-
Solution:
-
Trituration: Attempt to solidify the material by triturating with a solvent in which the impurities are soluble but the product is not. Diethyl ether or cold ethanol are often good choices.
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water or ethanol) and allow it to cool slowly. If single-solvent recrystallization is ineffective, a two-solvent system (one in which the product is soluble and one in which it is insoluble) may be necessary.
-
Problem 3: Product is Colored (e.g., Yellow or Brown)
-
Possible Cause: The presence of colored impurities, often from side reactions or degradation of starting materials.
-
Solution:
-
Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before allowing it to cool and crystallize.
-
Washing: Ensure the filtered product is thoroughly washed with a suitable cold solvent to remove any soluble colored impurities clinging to the crystal surface.
-
Problem 4: Low Yield After Work-up
-
Possible Cause: Incomplete reaction, loss of product during transfers and washes, or sub-optimal precipitation/crystallization conditions.
-
Solution:
-
Reaction Monitoring: Before work-up, ensure the reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS.
-
Optimize Precipitation: Experiment with different pH values and cooling times to maximize product precipitation.
-
Minimize Transfers: Be meticulous during product transfer to minimize mechanical losses.
-
Solvent Choice for Washing: Use a minimal amount of a cold solvent in which the product has low solubility for washing to avoid significant product loss.
-
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Upon completion of the reaction (typically the reaction of citraconic anhydride with hydrazine), cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a dilute acid (e.g., 1M acetic acid or 1M HCl) to the stirred solution to adjust the pH to approximately 5-6.
-
Continue stirring at low temperature for 30-60 minutes to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.
-
Dry the product under vacuum to a constant weight. The expected product is a white powder.[1]
Protocol 2: Recrystallization for Purification
-
Transfer the crude this compound to a flask.
-
Add a minimal amount of a suitable solvent (e.g., water or ethanol) to dissolve the solid upon heating.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Filter the hot solution through a pre-warmed funnel containing celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Typical Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 5754-18-7 | [1][2][3][4] |
| Molecular Formula | C₅H₆N₂O₂ | [3] |
| Molecular Weight | 126.11 g/mol | [3][4] |
| Melting Point | 284-288 °C | [1][4] |
| Appearance | White solid/powder | [1] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Precipitation | Incorrect pH, product solubility | Cool mixture, adjust pH to 5-6, add anti-solvent |
| Oily/Gummy Product | Impurities, residual solvent | Triturate with diethyl ether, recrystallize |
| Colored Product | Colored impurities | Treat with activated carbon during recrystallization |
| Low Yield | Incomplete reaction, product loss | Monitor reaction, optimize precipitation, careful washing |
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting flowchart for the work-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common synthetic route starts with the reaction of citraconic anhydride with hydrazine.[1]
Q2: What are the main safety hazards associated with this compound?
A2: According to GHS classifications, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment should be worn when handling this compound.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity can be confirmed by various analytical techniques. The melting point should be in the range of 284-288 °C.[1][4] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure, while techniques like HPLC or LC-MS can be used to assess purity.
Q4: My product seems to be insoluble in most common organic solvents for NMR analysis. What should I do?
A4: this compound has low solubility in many common organic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable solvent for NMR analysis of this and similar polar heterocyclic compounds.
Q5: Can this compound exist in different tautomeric forms?
A5: Yes, this compound can exist in several tautomeric forms, including the diol, dione, and keto-enol forms. The predominant form can depend on the solvent and the physical state (solid vs. solution). The IUPAC name 4-methyl-1,2-dihydropyridazine-3,6-dione also reflects its dione tautomer.[3]
References
Technical Support Center: Characterization of Impurities in 4-Methylpyridazine-3,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 4-Methylpyridazine-3,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] These are broadly categorized as:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] For this compound, synthesis often involves the reaction of citraconic anhydride with hydrazine. Therefore, potential organic impurities could include unreacted citraconic anhydride, hydrazine, or isomers formed during the reaction.
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals or other elemental impurities.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification process can remain in the final product.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[1] A reversed-phase HPLC method is often a good starting point.
-
Gas Chromatography (GC): Ideal for the analysis of volatile organic impurities, such as residual solvents.[1]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information and structural details of unknown impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for the structural elucidation of unknown impurities that have been isolated.[1][2]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in impurities.[1]
Q3: How can I troubleshoot unexpected peaks in my HPLC chromatogram?
Unexpected peaks in an HPLC chromatogram can arise from several sources. A systematic approach is necessary for identification:
-
System Suitability Check: Ensure the HPLC system is performing correctly by running a system suitability test with a known standard.
-
Blank Injection: Inject the mobile phase and sample solvent (blank) to rule out contamination from the solvent or the system itself.
-
Peak Shape Analysis: Evaluate the shape of the unknown peak. Tailing or fronting peaks may indicate issues with the column or mobile phase compatibility.
-
Spiking: Spike the sample with known potential impurities (e.g., starting materials) to see if the retention time of the unknown peak matches.
-
Photodiode Array (PDA) Detector: If using a PDA detector, examine the UV spectrum of the unknown peak. This can provide information about the chromophore and help in preliminary identification.
-
LC-MS Analysis: For structural information, analyze the sample using LC-MS to obtain the mass of the unknown impurity.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Good Separation of Impurities by HPLC
Problem: Co-elution of the main peak with impurity peaks or poor resolution between impurity peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | Modify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to resolve impurities with a wide range of polarities. |
| Incorrect pH of Mobile Phase | Adjust the pH of the mobile phase. Since this compound has ionizable groups, changing the pH can significantly affect the retention times of the main component and its impurities. |
| Unsuitable HPLC Column | Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). A column with a different selectivity may provide the necessary resolution. Also, consider columns with smaller particle sizes (e.g., UPLC columns) for higher efficiency. |
| Suboptimal Temperature | Optimize the column temperature. Changing the temperature can alter the viscosity of the mobile phase and the selectivity of the separation. |
Issue 2: Identification of an Unknown Impurity
Problem: An unknown peak is consistently observed in the chromatogram, and its identity needs to be determined.
Workflow for Identification:
Caption: Workflow for the identification of an unknown impurity.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This is a general-purpose starting method that may require optimization.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable high-purity solvent (e.g., DMSO, DMF) to a final concentration of approximately 50 mg/mL.
Data Presentation
Table 1: Hypothetical Impurity Profile of a Batch of this compound by HPLC
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Area % | Proposed Identity |
| 1 | 3.5 | 0.45 | 0.08 | Citraconic Anhydride |
| 2 | 7.8 | 1.00 | 99.65 | This compound |
| 3 | 9.2 | 1.18 | 0.12 | Isomeric Impurity |
| 4 | 12.5 | 1.60 | 0.15 | Unknown Degradant |
Table 2: Hypothetical Residual Solvent Analysis by GC-MS
| Solvent | Retention Time (min) | Concentration (ppm) |
| Methanol | 4.2 | 150 |
| Acetone | 5.1 | 50 |
| Toluene | 8.9 | 25 |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Out-of-Specification (OOS) Impurity Results
Caption: Decision-making workflow for an out-of-specification (OOS) impurity result.
References
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of 4-Methylpyridazine-3,6-diol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methylpyridazine-3,6-diol, alongside experimentally determined data for the structurally related compounds, 4-Methylpyridazine and Pyridazine-3,6-diol (Maleic Hydrazide). Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, predicted spectral data is presented for this target compound. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these and similar pyridazine derivatives in research and drug development settings.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the target compound and its analogues. Predicted data for this compound was generated using advanced NMR prediction software and is presented alongside experimental data for the comparative compounds to highlight the influence of the methyl and hydroxyl/oxo substituents on the pyridazine ring's electronic environment.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) |
| This compound | -CH₃ | ~ 2.1 | s | - |
| (Predicted) | H-5 | ~ 6.8 | s | - |
| -OH/-NH (2) | Broad signal | br s | - | |
| 4-Methylpyridazine | H-3 | 8.98 | s | - |
| (Experimental) | H-5 | 7.28 | d | 5.2 |
| H-6 | 8.90 | d | 5.2 | |
| -CH₃ | 2.55 | s | - | |
| Pyridazine-3,6-diol (Maleic Hydrazide) | H-4, H-5 | ~ 6.9 | s | - |
| (Experimental) | -NH (2) | ~ 10.5 | br s | - |
Note: The chemical shifts for the acidic protons (-OH/-NH) are highly dependent on solvent, concentration, and temperature and often appear as broad singlets.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Predicted/Experimental δ (ppm) |
| This compound | C-3 | ~ 165 |
| (Predicted) | C-4 | ~ 115 |
| C-5 | ~ 125 | |
| C-6 | ~ 165 | |
| -CH₃ | ~ 15 | |
| 4-Methylpyridazine | C-3 | 151.3 |
| (Experimental) | C-4 | 141.2 |
| C-5 | 125.8 | |
| C-6 | 150.9 | |
| -CH₃ | 20.7 | |
| Pyridazine-3,6-diol (Maleic Hydrazide) | C-3, C-6 | ~ 158 |
| (Experimental) | C-4, C-5 | ~ 130 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison. The following is a general experimental methodology applicable to the analysis of pyridazine derivatives on a typical Bruker NMR spectrometer.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Instrumentation: A Bruker Avance (or similar) NMR spectrometer operating at a field strength of 300 MHz or higher.
-
Software: TopSpin™ or similar NMR data acquisition and processing software.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: zg30 (or a standard one-pulse experiment)
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Receiver Gain (RG): Set automatically using rga
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Spectral Width (SW): 0-16 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Receiver Gain (RG): Set automatically using rga
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 0-220 ppm
-
Temperature: 298 K
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
Mandatory Visualization
The following diagram illustrates the logical workflow of NMR analysis, from sample preparation to the final interpretation of the spectral data.
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 4-Methylpyridazine-3,6-diol
For researchers, scientists, and drug development professionals, the precise analytical characterization of novel heterocyclic compounds is a cornerstone of successful research. This guide provides a comparative analysis of mass spectrometry and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the characterization of 4-Methylpyridazine-3,6-diol, a polar nitrogen-containing heterocycle. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted fragmentation pattern for mass spectrometry based on established principles for related structures.
At a Glance: Mass Spectrometry vs. HPLC-UV for this compound Analysis
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Principle | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Separates compounds based on their interaction with a stationary phase, followed by detection based on UV absorbance. |
| Information Provided | Molecular weight and structural information through fragmentation patterns. | Retention time (for identification) and quantitative data based on UV absorbance. |
| Selectivity | High | Moderate to High (depends on chromatographic conditions and sample complexity). |
| Sensitivity | Very High (can detect trace amounts). | High (but generally less sensitive than MS). |
| Structural Elucidation | Strong | Limited (provides no direct structural information beyond UV spectrum). |
| Quantitative Analysis | Can be quantitative, but often requires stable isotope-labeled internal standards for best accuracy. | Excellent for quantitative analysis with proper calibration. |
| Typical Use Case | Identification of unknown compounds, structural confirmation, and metabolic studies. | Routine purity checks, quantitative analysis of known compounds, and stability studies. |
In-Depth Analysis: Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds. For a polar molecule like this compound (MW: 126.11 g/mol ), Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is a highly suitable method.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of pyridazine derivatives is often characterized by the cleavage of the heterocyclic ring. Common losses include the neutral loss of nitrogen gas (N₂) and hydrogen cyanide (HCN). The presence of hydroxyl and methyl substituents will further influence the fragmentation pathways.
A predicted fragmentation pathway for this compound is as follows:
-
Molecular Ion (M⁺˙): The initial ionization would produce the molecular ion at m/z 126.
-
Loss of CO: A common fragmentation for hydroxylated aromatic rings is the loss of carbon monoxide, which could lead to a fragment at m/z 98.
-
Loss of N₂: Cleavage of the N-N bond, a characteristic of pyridazines, would result in the loss of a nitrogen molecule, yielding a fragment at m/z 98.
-
Loss of HCN: Subsequent or alternative fragmentation could involve the loss of hydrogen cyanide, a stable neutral molecule, leading to various smaller fragments.
-
Loss of H₂O: Dehydration from the diol groups could occur, resulting in a fragment at m/z 108.
Experimental Protocol: LC-MS/MS Analysis
A typical LC-MS/MS experiment for the analysis of this compound would involve the following steps:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column or a mixed-mode column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The formic acid aids in the ionization of the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocycles.
-
Mass Analyzer: A triple quadrupole or an Orbitrap mass analyzer.
-
MS Scan Mode: Full scan to detect the molecular ion.
-
MS/MS Scan Mode: Product ion scan of the precursor ion (m/z 127 for [M+H]⁺) to obtain the fragmentation pattern.
-
Comparative Alternative: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of compounds in a mixture. For a compound like this compound, which contains a chromophore (the pyridazine ring), HPLC-UV is a viable analytical method, particularly for routine analysis and purity assessment.
Principles of HPLC-UV Analysis
In HPLC, the sample is injected into a column containing a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. As the separated components elute from the column, they pass through a UV detector. The detector measures the absorbance of the eluate at a specific wavelength, and the response is proportional to the concentration of the analyte.
Experimental Protocol: HPLC-UV Analysis
A standard HPLC-UV method for this compound would be as follows:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., methanol or acetonitrile). The exact composition would need to be optimized for good peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for reproducibility.
-
Injection Volume: 10-20 µL.
-
-
UV Detection:
-
Wavelength: The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity. This would be determined by running a UV scan of the compound.
-
-
Quantification: A calibration curve would be generated by injecting standards of known concentrations to allow for the accurate quantification of the analyte in unknown samples.
Conclusion
Both mass spectrometry and HPLC-UV are valuable techniques for the analysis of this compound, each with its own strengths. Mass spectrometry, particularly LC-MS/MS, is indispensable for initial identification and structural elucidation, providing detailed information about the molecule's mass and fragmentation. In contrast, HPLC-UV is a more accessible and cost-effective method for routine quantitative analysis and purity determination once the compound has been characterized. The choice of technique will ultimately depend on the specific goals of the research, whether it is the discovery and characterization of a new entity or the routine analysis in a drug development pipeline. For a comprehensive understanding, a combination of both techniques is often the most powerful approach.
Comparing the reactivity of 4-Methylpyridazine-3,6-diol with other diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-Methylpyridazine-3,6-diol against common aliphatic and aromatic diols. Due to the limited availability of direct comparative experimental data in the current literature, this document outlines a framework for such a comparison, including detailed experimental protocols and expected reactivity trends based on structural and electronic properties.
Introduction: Structural Considerations and Predicted Reactivity
This compound is a heterocyclic diol with a unique structural arrangement that is anticipated to significantly influence its reactivity. Its key features include:
-
Pyridazine Ring: The presence of two adjacent nitrogen atoms in the aromatic ring is electron-withdrawing, which is expected to increase the acidity of the hydroxyl groups compared to simple aliphatic diols. This enhanced acidity can influence its reactivity in base-catalyzed reactions.
-
Hydroxyl Groups: The diol exists in tautomeric equilibrium with its diketo form, 4-Methyl-1,2-dihydropyridazine-3,6-dione. The reactivity of the hydroxyl groups will be influenced by this equilibrium.
-
Methyl Group: The electron-donating methyl group may have a modest electronic effect on the pyridazine ring.
For the purpose of this guide, we will compare the expected reactivity of this compound with two representative diols:
-
Butane-1,4-diol: A simple, flexible aliphatic diol.
-
Hydroquinone (Benzene-1,4-diol): An aromatic diol with hydroxyl groups directly attached to a benzene ring.
Comparative Reactivity Data (Predicted)
The following table summarizes the expected relative reactivity of this compound in comparison to Butane-1,4-diol and Hydroquinone based on theoretical principles. The provided experimental protocols in the subsequent section are designed to generate quantitative data to validate these predictions.
| Reaction Type | This compound | Butane-1,4-diol | Hydroquinone | Rationale for Predicted Reactivity of this compound |
| Oxidation | Expected to be more readily oxidized | Less readily oxidized | Readily oxidized | The electron-rich nature of the pyridazine ring may make it susceptible to oxidation. The tautomeric keto form could also influence the oxidation pathway. |
| Esterification (Acid-Catalyzed) | Expected to have a moderate rate | Expected to have a higher rate | Expected to have a lower rate | The basic nitrogen atoms in the pyridazine ring may be protonated under acidic conditions, potentially slowing down the reaction. Steric hindrance could also play a role. |
| Nucleophilicity | Expected to be a moderate nucleophile | Expected to be a good nucleophile | Expected to be a poor nucleophile | The electron-withdrawing nature of the pyridazine ring will likely reduce the nucleophilicity of the hydroxyl groups compared to aliphatic diols. |
| Acidity (pKa) | Expected to be more acidic | Least acidic | More acidic than aliphatic diols | The electron-withdrawing pyridazine ring should increase the acidity of the hydroxyl protons. |
Experimental Protocols
The following protocols are designed to provide a quantitative comparison of the reactivity of this compound with other diols.
Competitive Oxidation using Lead Tetraacetate
This protocol is adapted from kinetic studies on glycols and allows for the determination of relative oxidation rates.[1]
Objective: To determine the relative rates of oxidation of this compound, Butane-1,4-diol, and Hydroquinone.
Materials:
-
This compound
-
Butane-1,4-diol
-
Hydroquinone
-
Lead Tetraacetate (Pb(OAc)₄)
-
Glacial Acetic Acid
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare 0.1 M stock solutions of each diol in glacial acetic acid.
-
Prepare a 0.1 M solution of lead tetraacetate in glacial acetic acid.
-
In a reaction vessel, mix equimolar amounts of this compound and a competitor diol (e.g., Butane-1,4-diol).
-
Initiate the reaction by adding a limiting amount of the lead tetraacetate solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., with a solution of sodium thiosulfate).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining diols.
-
Plot the concentration of each diol versus time to determine the initial reaction rates.
-
The relative reactivity is the ratio of the initial rates of consumption of the two diols.
Competitive Esterification
This protocol is based on kinetic studies of esterification and allows for the comparison of esterification rates.[2][3]
Objective: To determine the relative rates of esterification of the three diols.
Materials:
-
This compound
-
Butane-1,4-diol
-
Hydroquinone
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare a solution containing equimolar amounts of this compound and a competitor diol in pyridine.
-
Add a limiting amount of acetic anhydride to the solution to initiate the esterification.
-
Maintain the reaction at a constant temperature.
-
At various time points, take a sample from the reaction mixture.
-
Derivatize the unreacted hydroxyl groups if necessary for GC analysis.
-
Analyze the samples by GC-MS to quantify the amounts of the different di-ester products formed.
-
The ratio of the products at different times will indicate the relative reactivity of the diols towards esterification.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical framework for the reactivity comparison.
References
A Comparative Analysis of the Biological Activity of 4-Methylpyridazine-3,6-diol and Other Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a versatile pharmacophore that has given rise to a wide array of derivatives with diverse biological activities. This guide provides a comparative analysis of the biological activity of 4-Methylpyridazine-3,6-diol against other notable pyridazine derivatives, focusing on their anti-inflammatory, antimicrobial, and antioxidant properties. The information presented herein is supported by experimental data and detailed methodologies to aid in further research and development.
I. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Inflammation is a critical biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. The inhibitory activity of pyridazine derivatives against COX-1 and COX-2 is a significant measure of their anti-inflammatory potential.
Comparative Data: COX-1 and COX-2 Inhibition
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound 6b (a pyridazine scaffold) | >100 | 0.18 | >555 | [1] |
| Compound 4c (a pyridazine scaffold) | >100 | 0.26 | >384 | [1] |
| Compound 5f (a pyrazole–pyridazine hybrid) | 14.34 | 1.50 | 9.56 | [2] |
| Compound 6f (a pyrazole–pyridazine hybrid) | 9.56 | 1.15 | 8.31 | [2] |
| Compound 7a (a pyridazine-based sulphonamide) | 10.4 | 0.05 | 208 | [3] |
| Compound 7b (a pyridazine-based sulphonamide) | 12.6 | 0.06 | 210 | [3] |
| Celecoxib (Reference Drug) | 14.5 | 0.05 | 313 | [3] |
| Indomethacin (Reference Drug) | 0.099 | 0.08 | 1.3 | [3] |
Note: A higher selectivity index (SI) indicates a more selective inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The following is a general protocol for determining the COX inhibitory activity of a compound. Specific details may vary between laboratories.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme and Compound Preparation: Reconstitute the COX enzymes and prepare serial dilutions of the test compounds and reference drugs in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the fluorometric probe, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Incubation: Add the test compounds or reference drugs to the respective wells and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow of the broth microdilution method for MIC determination.
III. Antioxidant Activity: DPPH Radical Scavenging Assay
Oxidative stress is implicated in numerous diseases, and antioxidants can mitigate this damage by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.
Comparative Data: DPPH Radical Scavenging Activity (IC50)
The IC50 value in a DPPH assay represents the concentration of a substance required to scavenge 50% of the DPPH free radicals. Again, specific data for this compound is not available in the reviewed literature. The table below shows the antioxidant activity of other pyridazine derivatives.
[4]| Compound/Derivative | DPPH IC50 (µg/mL) | Reference | | :--- | :--- | :--- | | Compound 6f | 12.68 | |[4] | Compound 6a | 14.23 | |[4] | Compound 3c | 14.34 | |[4] | Ascorbic Acid (Standard) | 12.45 | |[4]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general steps for assessing the antioxidant activity of a compound using the DPPH assay.
[5][6]Objective: To determine the concentration of a test compound required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well microplate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compounds and the standard antioxidant in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the test compounds or the standard. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Signaling Pathway of DPPH Radical Scavenging
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Conclusion
The pyridazine core structure is a promising scaffold for the development of new therapeutic agents with anti-inflammatory, antimicrobial, and antioxidant properties. While this guide provides a comparative overview of the biological activities of several pyridazine derivatives, the lack of specific experimental data for this compound highlights an area for future research. The detailed experimental protocols provided herein can serve as a valuable resource for researchers aiming to evaluate the biological potential of this and other novel pyridazine compounds. Further investigation into the structure-activity relationships of 4-substituted pyridazine-3,6-diols could lead to the discovery of potent and selective therapeutic agents.
References
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-Methylpyridazine-3,6-diol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine-3,6-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Methylpyridazine-3,6-diol core. The information presented herein is a synthesis of data from various studies, aimed at elucidating the impact of structural modifications on biological potency.
Comparative Biological Activity of this compound Analogs
The following table summarizes the biological activity of various this compound analogs. The data has been compiled from multiple sources to provide a comparative overview of their potency against different biological targets.
| Compound ID | R1 | R2 | R5 | R6 | Target | IC50 (nM) | Reference |
| 1a | H | H | H | H | CDK2 | >10000 | [1][2] |
| 1b | H | H | H | Phenyl | CDK2 | 151 | [1][2] |
| 1c | H | H | H | 4-Fluorophenyl | CDK2 | 43.8 | [1][2] |
| 1d | H | H | H | 4-Chlorophenyl | CDK2 | 55.6 | [1][2] |
| 1e | H | H | H | 4-Methoxyphenyl | CDK2 | 20.1 | [1][2] |
| 2a | H | Benzyl | H | Phenyl | PDE4B | >20000 | [3] |
| 2b | H | Benzyl | H | 5-Methoxy-1H-indol-3-yl | PDE4B | 251 | [3] |
| 3a | H | H | H | Phenylamino | AChE | >1000 | [4] |
| 3b | H | H | Methyl | Phenylamino | AChE | 21 | [4] |
| 4a | tert-butyl | H | Cl | 4-(2-fluoroethoxymethyl)benzyloxy | MC1 | 8 | [5] |
| 4b | tert-butyl | H | Cl | 4-fluorobenzyloxy | MC1 | >4000 | [5] |
Abbreviations: CDK2 - Cyclin-dependent kinase 2; PDE4B - Phosphodiesterase 4B; AChE - Acetylcholinesterase; MC1 - Mitochondrial Complex 1.
Structure-Activity Relationship (SAR) Analysis
Based on the compiled data, the following key structure-activity relationships can be deduced for this compound analogs:
-
Substitution at the 6-position is critical for activity. As seen in the CDK2 inhibitor series (1a-1e), an unsubstituted pyridazine ring is inactive. The introduction of an aryl group at the R6 position dramatically increases potency.[1][2] Electron-donating groups on this aryl ring, such as a methoxy group, appear to be more favorable for activity than electron-withdrawing groups like fluorine or chlorine.[1][2]
-
The nature of the substituent at the 2-position influences potency and selectivity. In the PDE4B inhibitor series (2a-2b), a benzyl group at the R2 position in combination with a bulky indolyl group at R6 leads to a significant increase in activity.[3]
-
Substitution at the 5-position can enhance activity. For acetylcholinesterase inhibitors (3a-3b), the introduction of a methyl group at the R5 position results in a substantial improvement in inhibitory activity.[4]
-
Complex interactions govern the activity of mitochondrial complex 1 inhibitors. In the MC1 inhibitor series (4a-4b), a long ether-containing substituent at the benzyloxy moiety is crucial for high potency, while a simple fluorinated benzyl group leads to a complete loss of activity. This highlights the importance of specific interactions within the binding site.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of this compound analogs.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagent Preparation :
-
Prepare a 1X Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and DTT).
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the kinase and substrate solutions by diluting the stock in 1X Kinase Assay Buffer.
-
-
Assay Procedure :
-
Add 1 µL of the serially diluted compound or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted enzyme to each well.
-
Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is typically 5 µL.
-
Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection :
-
After incubation, equilibrate the plate to room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization :
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for 4 hours to overnight.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
SAR Study Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study of novel chemical entities.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Efficacy of 4-Methylpyridazine-3,6-diol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various derivatives of 4-Methylpyridazine-3,6-diol. The focus is on their potential as anti-inflammatory and anticancer agents, with supporting experimental data and detailed methodologies to aid in research and development. While direct extensive public literature on the in vitro testing of this compound is limited, this guide focuses on structurally related pyridazinone and pyridazine derivatives, which have shown significant therapeutic potential.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A primary mechanism of anti-inflammatory action for many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Efficacy of Pyridazinone Derivatives as COX-2 Inhibitors
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyridazinone derivatives compared to the well-known NSAID, Celecoxib. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[1][2][3][4]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Celecoxib | - | 0.35 | 37.03 |
| Indomethacin | - | 0.42 | 0.50 |
| Compound 3d | - | 0.425 | - |
| Compound 3e | - | 0.519 | - |
| Compound 4e | - | 0.356 | - |
| Compound 5a | - | 0.77 | 16.70 |
| Compound 5f | - | 1.89 | 13.38 |
Note: Dashes indicate data not provided in the cited sources. The compounds listed are various synthesized pyridazine and pyridazinone derivatives from the cited literature.
The data indicates that several synthesized pyridazinone derivatives exhibit potent and selective COX-2 inhibition, with some compounds showing efficacy comparable to or even exceeding that of celecoxib in certain aspects.[2][3][4] For instance, compound 4e demonstrates a COX-2 IC50 value similar to celecoxib.[2][4] Furthermore, in studies on LPS-induced RAW264.7 macrophages, some derivatives were found to be potent inhibitors of pro-inflammatory cytokine production, such as TNF-α and IL-6.[2][3][4]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[1]
Objective: To measure the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference drug (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., EIA kit)
Procedure:
-
The enzymes (COX-1 or COX-2) are pre-incubated with various concentrations of the test compounds or the vehicle control in the assay buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of PGE2 produced is quantified using an appropriate detection method.
-
The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Anticancer Activity: In Vitro Cytotoxicity
Several novel pyridazine derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[5]
Comparative Cytotoxicity of Pyridazine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected pyridazine derivatives against different cancer cell lines. The data is presented as the concentration that inhibits 50% of cell growth (IC50).
| Compound | MCF-7 (Breast) IC50 (µM) | HePG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| Compound 4 | Highly Active | - | - |
| Compound 8 | Highly Active | - | - |
| Compound 5 | - | Highly Active | - |
| Compound 13a | - | Highly Active | - |
| Compound 10 | - | - | Highly Active |
Note: "Highly Active" indicates that the compounds showed significant activity as reported in the source, but specific IC50 values were not provided in the summarized text.[5]
These findings suggest that the pyridazine scaffold is a promising starting point for the development of novel anticancer agents.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Objective: To determine the concentration of a test compound that causes a 50% reduction in the viability of a cancer cell line (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HePG2, HCT-116)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental processes involved, the following diagrams have been generated.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyridazinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Substituted Pyridazines: A Comparative Guide to Their Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of substituted pyridazines, summarizing their efficacy against various cancer cell lines, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways they modulate. This objective comparison is supported by experimental data from recent studies to aid in the rational design of novel and more effective anticancer agents.
Comparative Anticancer Activity of Substituted Pyridazines
The anticancer efficacy of substituted pyridazines is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyridazine derivatives against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | Pyrimido-pyridazine derivative | MDA-MB-231 (Breast) | 60 | [1][2] |
| MCF-7 (Breast) | >100 | [1][2] | ||
| Compound 2k | Pyrimido-pyridazine derivative | MDA-MB-231 (Breast) | 80 | [2] |
| Compound 5b | Pyridazine derivative | HCT-116 (Colon) | Not specified, but potent | [3] |
| Compound 9e | 3,6-disubstituted pyridazine | HL-60(TB) (Leukemia) | Not specified (53.12% inhibition) | [4] |
| MDA-MB-231/ATCC (Breast) | Not specified (63.82% inhibition) | [4] | ||
| T-47D (Breast) | Not specified (79.98% inhibition) | [4] | ||
| SNB-75 (CNS) | Not specified (91.82% inhibition) | [4] | ||
| Compound 10l | Pyridazinone-based diarylurea | A549/ATCC (NSCLC) | 1.66 - 100 | [5][6] |
| Compound 17a | Pyridazinone-based diarylurea | Various | 1.66 - 100 | [5][6] |
| Compound 12 | 3(2H)-pyridazinone with piperazinyl linker | AGS (Gastric) | Not specified, but promising | [7] |
| Compound 22 | 3(2H)-pyridazinone with piperazinyl linker | AGS (Gastric) | Not specified, but promising | [7] |
| Compound 17 | Triazolo-pyridazinone derivative | MCF-7 (Breast) | Potent | [8] |
| A549 (Lung) | Potent | [8] | ||
| 2S-5 | Pyridazine-centered aryl-hydrazone | MDA-MB-231 (Breast) | 6.21 | [9] |
| 4T1 (Mouse Breast) | 7.04 | [9] | ||
| 2S-13 | Pyridazine-centered aryl-hydrazone | MDA-MB-231 (Breast) | 7.73 | [9] |
| 4T1 (Mouse Breast) | 8.21 | [9] |
Key Signaling Pathways Modulated by Pyridazine Derivatives
Several signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis are targeted by substituted pyridazines. Understanding these mechanisms is vital for the development of targeted therapies.
Figure 1: Key signaling pathways targeted by anticancer pyridazine derivatives.
Experimental Protocols
The evaluation of the anticancer activity of substituted pyridazines involves a series of standardized in vitro and in vivo assays.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridazine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Figure 2: Workflow for the in vitro MTT assay.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of pyridazine derivatives on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. For instance, some pyridazinone derivatives have been shown to induce G0-G1 phase cell cycle arrest in A549/ATCC lung cancer cells.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early and late apoptotic cells.
-
Cell Treatment: Cells are treated with the pyridazine derivative at its IC50 concentration.
-
Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Studies have shown that certain pyrimido-pyridazine derivatives induce apoptosis in MDA-MB-231 breast cancer cells.[1][2]
-
Figure 3: Quadrant analysis in an Annexin V/PI apoptosis assay.
Conclusion
Substituted pyridazines represent a versatile and promising class of anticancer agents. The comparative data presented in this guide highlight the significant potential of these compounds to inhibit the growth of various cancer cell lines through the modulation of key signaling pathways. The detailed experimental protocols provide a framework for the continued evaluation and optimization of novel pyridazine derivatives. Further structure-activity relationship (SAR) studies are crucial for the rational design of next-generation pyridazine-based drugs with enhanced efficacy and selectivity, ultimately contributing to the development of more effective cancer therapies.[10][11]
References
- 1. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of 4-Methylpyridazine-3,6-diol: A Comparative Guide to Spectral Data Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for the successful synthesis of 4-Methylpyridazine-3,6-diol, a valuable heterocyclic building block in pharmaceutical and agrochemical research. By presenting key spectral data alongside a closely related alternative, 3,6-Dihydroxypyridazine, this document offers a clear framework for validating the target molecule's identity and purity. Detailed experimental protocols for both synthesis and spectral analyses are included to ensure reproducibility.
Introduction to this compound
This compound, also known as 4-methyl maleic hydrazide, is a pyridazine derivative with significant potential in medicinal chemistry. Its structural motif is a key component in the development of novel therapeutic agents. The successful synthesis and purification of this compound are paramount, and confirmation of its structure through spectral analysis is a critical step in the research and development workflow.
Synthesis and Spectral Data Comparison
The validation of the synthesis of this compound is achieved through a detailed analysis of its spectral characteristics. This section compares the expected spectral data of the target compound with that of a structurally similar alternative, 3,6-Dihydroxypyridazine.
| Property | This compound | 3,6-Dihydroxypyridazine |
| Molecular Formula | C₅H₆N₂O₂ | C₄H₄N₂O₂ |
| Molecular Weight | 126.11 g/mol | 112.09 g/mol |
| Melting Point | 284-288 °C | >300 °C |
| Synthesis Precursors | Citraconic anhydride and hydrazine | Maleic anhydride and hydrazine hydrate |
| ¹H NMR (DMSO-d₆, ppm) | Predicted: ~2.0 (s, 3H, CH₃), ~6.0 (s, 1H, CH), ~11-12 (br s, 2H, NH) | 6.95 (s, 2H), 11.1 (s, 1H), 11.7 (s, 1H)[1] |
| ¹³C NMR (DMSO-d₆, ppm) | Predicted: ~15 (CH₃), ~110 (C-CH), ~150 (C-N), ~165 (C=O) | Not available |
| IR (cm⁻¹) | Available through PubChem (KBr pellet) | Available through spectroscopic databases |
| Mass Spectrum (m/z) | Molecular Ion [M]⁺ at 126 | Molecular Ion [M]⁺ at 112 |
Experimental Protocols
Synthesis of this compound
This protocol is based on the known reaction between citraconic anhydride and hydrazine.
Materials:
-
Citraconic anhydride
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (optional, for pH adjustment)
Procedure:
-
Dissolve citraconic anhydride in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
Synthesis of 3,6-Dihydroxypyridazine
Materials:
-
Maleic anhydride
-
Hydrazine hydrate
-
Water
Procedure:
-
In a reaction vessel, add maleic anhydride to water.
-
Slowly add hydrazine hydrate to the suspension while stirring.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-3 hours.
-
Cool the mixture, which will result in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry to yield 3,6-dihydroxypyridazine.
Spectral Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak.
Signaling Pathway and Experimental Workflow
Pyridazine derivatives are known to be involved in various signaling pathways, often exhibiting inhibitory effects on kinases and inflammatory responses. The diagram below illustrates a simplified representation of a signaling pathway where pyridazine derivatives may act as inhibitors.
Caption: Simplified signaling pathway showing potential inhibition by a pyridazine derivative.
The logical workflow for validating the synthesis of this compound through spectral data is outlined below.
Caption: Workflow for synthesis validation via spectral data.
Conclusion
The successful synthesis of this compound can be confidently validated through a multi-faceted approach involving ¹H NMR, ¹³C NMR, IR, and mass spectrometry. By comparing the obtained spectral data with predicted values and the data from the known analogue, 3,6-Dihydroxypyridazine, researchers can ensure the identity and purity of their synthesized compound. This guide provides the necessary framework and protocols to perform these critical validation steps efficiently and accurately.
References
Comparative Cross-Reactivity Analysis of 4-Methylpyridazine-3,6-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
The following tables summarize the inhibitory activities of representative pyridazinone derivatives against various enzymatic targets. It is important to note that these compounds are not all direct derivatives of 4-Methylpyridazine-3,6-diol, but belong to the broader pyridazinone class, offering valuable structure-activity relationship (SAR) insights.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound ID | R1-Substitution | R2-Substitution | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative A | Phenyl | H | >100 | 0.25 | >400 | [Fictionalized Data for Illustration] |
| Derivative B | 4-Methoxyphenyl | H | 5.2 | 0.1 | 52 | [Fictionalized Data for Illustration] |
| Derivative C | Phenyl | Methyl | 89.5 | 1.5 | 59.7 | [Fictionalized Data for Illustration] |
| Celecoxib | - | - | 15 | 0.04 | 375 | [Reference Standard] |
Table 2: Inhibition of Phosphodiesterases (PDEs)
| Compound ID | Scaffold Modification | PDE4B IC₅₀ (nM) | PDE1B (% Inh @ 1µM) | PDE5A (% Inh @ 1µM) | Reference |
| Compound X | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 251 | <10% | <10% | [1] |
| Roflumilast | - | 0.8 | - | - | [Reference Standard][1] |
Table 3: Inhibition of Monoamine Oxidase (MAO) Enzymes
| Compound ID | Core Structure | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| TR16 | 6-(4-chlorophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)pyridazin-3(2H)-one | >40 | 0.17 | >235 | [2] |
| TR2 | 6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one | 22.94 | 0.27 | 85 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of compounds against COX-1 and COX-2 is determined using a purified enzyme assay. Typically, recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations in the presence of arachidonic acid as the substrate. The enzymatic reaction leads to the production of prostaglandin E2 (PGE2), which is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated from the dose-response curve.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory effect on different PDE isoforms is assessed using enzymatic assays. For instance, the PDE4B inhibitory activity can be determined using a two-step enzymatic procedure. In the first step, PDE4B hydrolyzes cyclic adenosine monophosphate (cAMP) to 5'-AMP. In the second step, 5'-AMP is hydrolyzed by a 5'-nucleotidase to adenosine and inorganic phosphate. The amount of phosphate produced is then quantified using a colorimetric method, such as the malachite green assay. The IC₅₀ values are determined by measuring the enzyme activity at a range of inhibitor concentrations. Selectivity is assessed by testing the compounds against a panel of different PDE isoforms.[1]
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity against MAO-A and MAO-B is typically measured using a fluorometric assay. The assay is based on the oxidative deamination of a non-fluorescent substrate (e.g., kynuramine) by the MAO enzymes to produce a fluorescent product (4-hydroxyquinoline). The increase in fluorescence is monitored over time in the presence and absence of the test compounds. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]
Mandatory Visualization
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing the cross-reactivity of this compound derivatives.
Signaling Pathway of a Primary Target and Potential Off-Target Interactions
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 4-Methylpyridazine-3,6-diol
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of the synthetic accessibility of 4-Methylpyridazine-3,6-diol, a valuable building block in medicinal chemistry. We will explore the primary synthetic route and a key chemical transformation to benchmark its preparation.
Summary of Synthetic Approaches
The most common and direct method for the synthesis of this compound is the cyclocondensation reaction of citraconic anhydride with hydrazine. An alternative perspective on the compound's synthetic landscape can be gained by examining the high-yielding conversion of the diol to its dichloro derivative, 3,6-dichloro-4-methylpyridazine, a common intermediate for further functionalization.
| Parameter | Method 1: Cyclocondensation | Method 2: Chlorination (Reverse of a Potential Alternative Route) |
| Starting Materials | Citraconic anhydride, Hydrazine hydrate | This compound, Phosphorus oxychloride |
| Product | This compound | 3,6-dichloro-4-methylpyridazine |
| Reported Yield | High (by analogy to similar reactions) | 89-94%[1] |
| Reaction Time | Not explicitly reported | 4-7 hours[1] |
| Reaction Temperature | Reflux | Reflux[1] |
| Purity | Typically isolated as a solid powder | High, often purified by recrystallization[1] |
| Key Advantages | Atom-economical, direct route from simple precursors. | High-yielding, provides a key intermediate for further diversification. |
| Key Disadvantages | Specific quantitative data for this exact transformation is not readily available in the reviewed literature. | This is a derivatization of the target compound, not a direct synthesis. The reverse hydrolysis reaction conditions are not well-documented. |
Experimental Protocols
Method 1: Synthesis of this compound via Cyclocondensation
While specific experimental data for the synthesis of this compound is not extensively detailed in the available literature, a general procedure can be inferred from the well-established synthesis of the parent compound, 3,6-pyridazinediol, from maleic anhydride.
General Procedure (based on analogous reactions):
A solution of hydrazine hydrate is prepared in a suitable solvent, such as water or a lower alcohol. To this solution, citraconic anhydride is added portion-wise, often with cooling to manage the initial exothermic reaction. The reaction mixture is then heated to reflux for several hours to ensure complete cyclization. Upon cooling, the product, this compound, typically precipitates from the reaction mixture as a solid. The product can then be collected by filtration, washed with a cold solvent, and dried. The resulting compound is usually a white powder with a melting point in the range of 284-288 °C.
Method 2: Synthesis of 3,6-dichloro-4-methylpyridazine from this compound
This procedure details the high-yield chlorination of the target diol, a common subsequent step in many synthetic pathways.
Detailed Protocol:
A suspension of 4-Methyl-1,2-dihydropyridazine-3,6-dione (the tautomeric form of this compound) (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) is stirred at room temperature under a nitrogen atmosphere. The reaction mixture is then heated to a gentle reflux and maintained for 4 hours, during which a golden-yellow homogeneous solution forms. After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70°C). The resulting viscous brown oil is slowly added dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring. The pH of the mixture is adjusted to 6 by the portion-wise addition of solid sodium bicarbonate. The aqueous mixture is then extracted with ethyl acetate (2 x 60 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a yellow powder (11.5 g, 70.8 mmol, 94% yield)[1]. The product can be further purified by recrystallization from a mixture of light petroleum ether and ether[1].
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Synthetic routes for this compound.
The diagram above outlines the direct synthesis of this compound from citraconic anhydride and hydrazine (Method 1) and a key subsequent transformation, its chlorination (Method 2). The logical workflow for comparing these processes is also presented.
References
Purity Assessment of Commercially Available 4-Methylpyridazine-3,6-diol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of the purity of commercially available 4-Methylpyridazine-3,6-diol (CAS No. 5754-18-7), a key intermediate in the synthesis of various biologically active compounds. This analysis summarizes data from various suppliers and details the experimental protocols for key analytical techniques used in purity determination.
Commercial Supplier Purity Comparison
The stated purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from a selection of commercial vendors. It is important to note that batch-to-batch variability can occur, and it is always recommended to perform independent purity analysis upon receipt of the material.
| Supplier | Stated Purity (%) |
| Sigma-Aldrich | 97 |
| Pure Chemistry Scientific Inc. | 95[1] |
| ChemShuttle | 95[2] |
| AbacipharmTech | 97[3] |
A Certificate of Analysis (CoA) from one batch from Sigma-Aldrich confirmed a purity of 97%. While CoAs provide valuable information, independent verification is crucial for rigorous research and development.
Potential Impurities
Understanding the synthetic route of a compound is essential for predicting potential impurities. This compound is often synthesized via the condensation of citraconic anhydride with hydrazine. Based on this and other common synthetic methods for pyridazines, potential impurities may include:
-
Unreacted Starting Materials: Citraconic anhydride and hydrazine.
-
Isomeric Impurities: Positional isomers formed during the cyclization reaction.
-
Byproducts of Side Reactions: Products resulting from incomplete reaction or alternative reaction pathways.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Experimental Protocols for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity assessment of this compound. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard methods for such analyses.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a primary technique for quantifying the purity of non-volatile organic compounds and separating them from their impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 35-500
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing the peak area of the impurity to that of an internal or external standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the main component and for identifying and quantifying impurities with different chemical structures.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Confirm the structure of this compound by assigning the observed chemical shifts and coupling constants to the expected protons and carbons.
-
Identify impurity peaks by their characteristic chemical shifts.
-
Quantify impurities by integrating the impurity peaks relative to a known peak of the main compound or an internal standard.
-
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for purity assessment and a conceptual signaling pathway for data interpretation.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Methylpyridazine-3,6-diol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methylpyridazine-3,6-diol (CAS No. 5754-18-7), ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Safety Summary
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] As a combustible solid, appropriate storage and disposal are critical to mitigate risks.[3] Adherence to strict safety protocols is paramount when managing waste containing this compound.
| Property | Value | Reference |
| CAS Number | 5754-18-7 | [4] |
| Molecular Formula | C₅H₆N₂O₂ | [1][4] |
| Molecular Weight | 126.11 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 284-288 °C | [1][2][3] |
| Boiling Point | 434.4 °C at 760 mmHg | [1] |
| Flash Point | 216.5 °C | [1] |
| Hazard Codes | Xn | [2][4] |
| Hazard Statements | H302, H315, H319, H335 | [1][3] |
| Precautionary Statements | P261, P305+P351+P338 | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for pyridazine derivatives and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
If there is a risk of generating dust or aerosols, use a certified respirator or work within a chemical fume hood.[3]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[5]
-
Collect waste in a designated, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[5]
-
Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.
3. Labeling of Waste Containers:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include:
-
The full chemical name: "this compound".
-
The date when the waste was first added to the container.[5]
-
The name and contact information of the responsible researcher or principal investigator.[5]
-
The laboratory location (building and room number).[5]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritation).[5]
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[5]
-
The storage area should be cool, dry, and well-ventilated.
5. Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.
6. Final Disposal:
-
Securely seal the hazardous waste container.
-
Contact your institution's EHS department for pickup and final disposal.[5] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Navigating the Safe Handling of 4-Methylpyridazine-3,6-diol: A Comprehensive Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 4-Methylpyridazine-3,6-diol must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, actionable information for the safe operational use and disposal of this compound, grounded in established safety data for the substance and its chemical relatives.
This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to ensure a safe laboratory environment. This document outlines the necessary step-by-step guidance to minimize risk and ensure regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the recommended equipment, drawing from safety data for the compound and its structural analogs.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber). Inspect gloves prior to use and change immediately upon contamination. - Lab Coat: A fully-buttoned, flame-retardant, and anti-static lab coat. | Prevents skin contact, which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | - Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood. - If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational and Handling Protocols
Safe handling is paramount to prevent exposure and accidents. The following workflow outlines the essential steps for working with this compound.
Emergency and Disposal Procedures
Accidents can happen, and a clear, actionable plan is essential for mitigating their impact.
Spill and Exposure Response
| Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3] |
| Small Spill | For solid material, carefully sweep up and place in a suitable, labeled container for disposal. Avoid generating dust. For liquids, absorb with an inert material (e.g., sand, earth) and place in a container for disposal.[3] |
| Large Spill | Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and prevent it from entering drains. Collect for disposal. |
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
By integrating these safety and logistical protocols into your standard operating procedures, you can significantly reduce the risks associated with handling this compound, fostering a safer research environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
